molecular formula C4H9NO B3046727 O-(but-3-en-1-yl)hydroxylamine CAS No. 128080-06-8

O-(but-3-en-1-yl)hydroxylamine

Cat. No.: B3046727
CAS No.: 128080-06-8
M. Wt: 87.12 g/mol
InChI Key: NFUCOPAOVWCNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(But-3-en-1-yl)hydroxylamine ( 128080-06-8) is a valuable amine-containing building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol, features a terminal alkene (C=C) and a hydroxylamine group (N-O), making it a versatile intermediate for constructing more complex molecules . Its molecular structure, represented by the SMILES notation C=CCCON , provides two distinct reactive sites for researchers. The terminal alkene is amenable to reactions such as hydrofunctionalization and cycloadditions, while the hydroxylamine functionality can serve as a handle for nucleophilic substitution or as a precursor to other nitrogen-containing functional groups. This dual reactivity makes it particularly useful for the synthesis of diverse compound libraries, the development of novel synthetic methodologies, and the exploration of structure-activity relationships in drug discovery. The compound is offered exclusively for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can also access the related hydrochloride salt (CAS 113211-41-9) for expanded experimental applications . Proper storage conditions are recommended to maintain the stability and integrity of the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128080-06-8

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

O-but-3-enylhydroxylamine

InChI

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2H,1,3-5H2

InChI Key

NFUCOPAOVWCNFH-UHFFFAOYSA-N

SMILES

C=CCCON

Canonical SMILES

C=CCCON

Origin of Product

United States

Foundational & Exploratory

O-(but-3-en-1-yl)hydroxylamine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 113211-41-9 (Hydrochloride salt) | 128080-06-8 (Free base)

Executive Summary

O-(but-3-en-1-yl)hydroxylamine is a bifunctional chemical probe widely utilized in chemical biology and bioconjugation. It features a hydroxylamine (


) moiety capable of chemoselective oxime ligation with aldehydes and ketones, and a terminal alkene (

) handle available for secondary functionalization via thiol-ene "click" chemistry or olefin metathesis. This dual reactivity makes it an essential tool for metabolic oligosaccharide engineering, protein labeling, and the synthesis of heterobifunctional crosslinkers.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug development and proteomic research.

Part 1: Chemical Identity & Physicochemical Properties[1]

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to oxidation and should be generated in situ or stored under inert atmosphere.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name O-(but-3-en-1-yl)hydroxylamine hydrochloride
Common Synonyms 4-Aminooxy-1-butene HCl; O-3-Butenylhydroxylamine
CAS Number (HCl) 113211-41-9
CAS Number (Free Base) 128080-06-8
Molecular Formula

(HCl salt);

(Free base)
Molecular Weight 123.58 g/mol (HCl salt); 87.12 g/mol (Free base)
SMILES C=CCCON.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in

, hexanes
Storage Conditions -20°C, under nitrogen/argon; protect from moisture

Part 2: Synthesis & Production Protocols

While direct alkylation of hydroxylamine is possible, it often leads to O,N-dialkylation mixtures. The Gabriel Synthesis approach (via N-hydroxyphthalimide) is the industry standard for high-purity production, ensuring exclusive O-alkylation.

Protocol: Phthalimide-Mediated Synthesis

Objective: Synthesis of O-(but-3-en-1-yl)hydroxylamine hydrochloride on a 10 mmol scale.

Phase 1: Nucleophilic Substitution (

)
  • Reagents: Dissolve N-hydroxyphthalimide (1.63 g, 10 mmol) and anhydrous potassium carbonate (

    
    , 2.07 g, 15 mmol) in DMF (20 mL).
    
  • Addition: Add 4-bromo-1-butene (1.52 mL, 15 mmol) dropwise at room temperature.

  • Reaction: Heat to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phthalimide spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Dilute with water (100 mL) to precipitate the intermediate N-(but-3-enyloxy)phthalimide. Filter, wash with water, and dry under vacuum.

    • Checkpoint: Yield should be >85%.[1] Product is a white solid.

Phase 2: Hydrazinolysis (Deprotection)
  • Cleavage: Suspend the phthalimide intermediate (from Phase 1) in MeOH (30 mL). Add hydrazine monohydrate (1.2 eq) or methylhydrazine (1.1 eq) to minimize byproducts.

  • Digestion: Stir at room temperature for 1 hour. A heavy white precipitate (phthalhydrazide byproduct) will form.

  • Isolation: Filter off the precipitate. Acidify the filtrate immediately with 4M HCl in dioxane to pH 2–3.

  • Purification: Concentrate the filtrate to dryness. Recrystallize the residue from EtOH/

    
     to obtain the pure hydrochloride salt.
    
Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes for this synthesis.

SynthesisPath Start N-Hydroxyphthalimide + 4-Bromo-1-butene Intermediate N-(but-3-enyloxy)phthalimide (Stable Intermediate) Start->Intermediate K2CO3, DMF, 50°C SN2 Reaction Reagent Hydrazine/MeNHNH2 (Deprotection) Intermediate->Reagent Reagent Input Product O-(but-3-en-1-yl)hydroxylamine Hydrochloride Intermediate->Product 1. MeOH, RT 2. HCl/Dioxane

Figure 1: Step-wise synthesis via the Gabriel amine method ensuring exclusive O-alkylation.

Part 3: Mechanism of Action & Reactivity

Oxime Ligation (Chemoselective Bioconjugation)

The primary utility of O-(but-3-en-1-yl)hydroxylamine lies in its ability to react with aldehydes and ketones to form thermodynamically stable oximes . Unlike imines, which hydrolyze easily, oximes are stable in physiological pH (pH 5–7.4), making them ideal for protein labeling.

  • Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.

  • Acid Catalysis: The reaction is most efficient at pH 4.5–5.0. Aniline is often used as a nucleophilic catalyst to accelerate the rate-determining dehydration step.

Secondary Functionalization (The Alkene Handle)

Once the hydroxylamine is tethered to a biomolecule (e.g., a glycoprotein), the terminal alkene remains available for:

  • Thiol-Ene Click: Radical-mediated addition of thiols (e.g., cysteine residues or thiol-drugs) across the double bond.

  • Olefin Metathesis: Cross-metathesis with other alkene-bearing payloads using Grubbs catalysts.

Reaction Pathway Diagram[7]

Reactivity Substrate Biomolecule-Aldehyde (e.g., Glycoprotein) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (pH 4.5-5.0) Linker O-(but-3-en-1-yl)hydroxylamine Linker->Intermediate Oxime Stable Oxime Conjugate (Biomolecule-O-N=CH-R) Intermediate->Oxime - H2O (Aniline Catalysis) Click Secondary Functionalization (Thiol-Ene / Metathesis) Oxime->Click Via Terminal Alkene

Figure 2: The dual-functional reactivity pathway: Oxime ligation followed by alkene derivatization.

Part 4: Applications in Chemical Biology

Metabolic Oligosaccharide Engineering (MOE)

Researchers use O-alkenyl hydroxylamines to probe glycosylation pathways. While azide/alkyne sugars are more common, the hydroxylamine handle offers an alternative orthogonal pair when reacting with ketone-tagged sugars (e.g., sialic acid derivatives).

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "linker" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional inhibitors. The 4-carbon chain provides optimal spacing to avoid steric clash between the two functional domains.

IDO1 Inhibition

Recent studies indicate that O-alkylhydroxylamines can act as mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[2] The hydroxylamine moiety coordinates with the heme iron, disrupting the catalytic cycle.

Part 5: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is extremely hygroscopic. It must be weighed quickly and stored in a desiccator.

  • Free Base Instability: The free base oxidizes slowly in air. Always generate it immediately prior to use by neutralizing the salt with an equivalent of base (e.g.,

    
     or Pyridine).
    
Safety Precautions
  • Toxicity: Hydroxylamines are potential mutagens and skin sensitizers. They can cause methemoglobinemia if absorbed or ingested.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: Quench excess hydroxylamine with acetone (forming the oxime) before disposal into organic waste streams.

References

  • Synthesis & Properties: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[3][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

  • Oxime Ligation Mechanism: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • IDO1 Inhibition: Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[2] ChemMedChem, 11(10), 1094-1105.

  • Chemical Identity: PubChem Compound Summary for CID 14074427, O-But-3-en-1-ylhydroxylamine.

Sources

Definitive Technical Guide: O-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of O-alkylhydroxylamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Mechanistic Anomalies to Therapeutic Architectures

Introduction: The Alpha-Effect and Chemical Utility

O-Alkylhydroxylamines (


) represent a specialized class of nitrogenous nucleophiles that have evolved from theoretical curiosities into linchpins of modern chemical biology and pharmacology. Structurally defined by an alkoxy group directly bonded to an amino group, these compounds exhibit the alpha-effect —a phenomenon where the presence of an adjacent atom with a lone pair (oxygen) dramatically enhances the nucleophilicity of the nitrogen center beyond what basicity alone would predict.

For the drug development professional, O-alkylhydroxylamines offer two distinct value propositions:

  • Bio-orthogonal Reactivity: They react with aldehydes and ketones under physiological conditions to form hydrolytically stable oxime ethers, a reaction critical for antibody-drug conjugates (ADCs) and protein engineering.

  • Pharmacological Pharmacophores: The N-O bond acts as a bioisostere and transition-state mimic in enzyme inhibitors, most notably targeting Indoleamine 2,3-dioxygenase-1 (IDO1) and Base Excision Repair (BER) pathways.

Historical Genesis and Evolution

The history of O-alkylhydroxylamines is a timeline of distinguishing structural isomers and harnessing their unique reactivity.

The Early Era (1865–1930)
  • 1865 (The Progenitor): Wilhelm Clemens Lossen isolates hydroxylamine (

    
    ) as its hydrochloride salt. This established the fundamental N-O framework.
    
  • Late 19th Century: Synthetic chemists struggled to selectively alkylate hydroxylamine. Direct alkylation often resulted in N-alkylation (nitrones/amines) rather than O-alkylation due to the higher nucleophilicity of the nitrogen atom in the unsubstituted parent.

  • 1927 (The Structural Definition): Lauder W. Jones and Randolph T. Major published seminal work definitively characterizing substituted O-alkylhydroxylamines. They resolved the confusion between N- and O- isomers, establishing the physicochemical baselines that guide synthesis today.

The Mechanistic Era (1960s)
  • 1960 (The Alpha-Effect): Jencks and Carriuolo coined the term "alpha-effect" after observing that O-nucleophiles (like hydroxamates and O-alkylhydroxylamines) reacted with esters orders of magnitude faster than basicity-matched amines. This theoretical grounding paved the way for their use in rapid bioconjugation.

The Therapeutic Era (2000s–Present)
  • Methoxyamine (TRC102): Development as a clinical-stage BER inhibitor to potentiate alkylating chemotherapies.

  • IDO1 Inhibitors: Discovery of O-benzylhydroxylamine as a potent inhibitor of IDO1, mimicking the heme-bound alkylperoxy transition state.[1]

Timeline Lossen 1865: Lossen Isolates Hydroxylamine Jones 1927: Jones & Major Definitive Characterization of O-Alkyl Isomers Lossen->Jones Structural Resolution Jencks 1960: Jencks Defines 'Alpha-Effect' (Enhanced Nucleophilicity) Jones->Jencks Kinetic Analysis Modern 2000s+: Clinical Era TRC102 (BER Inhibition) IDO1 Inhibitors Jencks->Modern Therapeutic Application

Figure 1: Chronological evolution of O-alkylhydroxylamines from discovery to clinical application.

Mechanistic Principles: The Alpha-Effect

Understanding the alpha-effect is non-negotiable for designing experiments involving these compounds.

The Phenomenon

In


 reactions and carbonyl additions, O-alkylhydroxylamines (

) are significantly less basic than their amine counterparts (e.g., methylamine,

), yet they react 10–100 times faster with electrophiles.
Theoretical Models
  • Ground State Destabilization: Electron-electron repulsion between the lone pairs on N and O raises the energy of the ground state (HOMO), reducing the activation energy required to reach the transition state.

  • Transition State Stabilization: Secondary orbital interactions between the O-lone pair and the antibonding orbitals of the electrophile stabilize the transition state.

Implication for Protocols: Reactions can often be performed at acidic pH (4–6), where the O-alkylhydroxylamine remains unprotonated and nucleophilic, while competing amino groups (e.g., Lysine residues on proteins) are protonated and inert.

Synthetic Methodologies

Synthesis has shifted from difficult alkylations to reliable deprotection strategies.

Classical Route: Oxime Alkylation

The most scalable industrial method involves the O-alkylation of a ketoxime (like acetone oxime), followed by acid hydrolysis.

  • Step 1:

    
    
    
  • Step 2:

    
    
    
  • Pros: Cheap reagents. Cons: Requires volatile ketone removal; harsh hydrolysis.

Laboratory Standard: The Gabriel-Mitsunobu Route

For synthesizing complex O-alkylhydroxylamines (e.g., drug linkers), the phthalimide route is preferred due to high fidelity and mild deprotection.

Synthesis Start Alcohol Precursor (R-OH) Intermediate N-Alkoxyphthalimide Intermediate Start->Intermediate Coupling Reagents N-Hydroxyphthalimide PPh3 / DIAD (Mitsunobu Conditions) Reagents->Intermediate Product O-Alkylhydroxylamine (R-O-NH2) Intermediate->Product Deprotection Deprotection Hydrazine (N2H4) or Methylhydrazine Deprotection->Product

Figure 2: The Gabriel-Mitsunobu pathway for precise synthesis of O-alkylhydroxylamines.

Applications in Drug Discovery[2][3]

IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase-1 (IDO1) suppresses T-cell activity in tumors.

  • Mechanism: IDO1 catalyzes the oxidative cleavage of tryptophan. The reaction proceeds through an alkylperoxy transition state.

  • O-Alkyl Role: O-benzylhydroxylamine binds to the heme iron of IDO1.[1][2] The N-O bond acts as a stable mimic of the transient

    
     intermediate, competitively inhibiting the enzyme with sub-micromolar potency.[1]
    
Base Excision Repair (BER) Inhibition
  • Compound: Methoxyamine (TRC102).

  • Mechanism: Chemotherapy (e.g., Temozolomide) damages DNA. The BER pathway repairs this via AP sites (apurinic/apyrimidinic sites).[3] Methoxyamine reacts covalently with the aldehyde of the AP site (via oxime formation), "capping" the damage and preventing repair. This forces the cell into apoptosis, potentiating the cytotoxicity of the primary drug.

Bioconjugation (Oxime Ligation)

Used to attach PEG, toxins, or fluorophores to antibodies.

  • Selectivity: Reacts exclusively with aldehydes/ketones (introduced via non-natural amino acids or glycan oxidation) in the presence of all natural amino acid side chains.

  • Stability: The resulting oxime ether (

    
    ) is stable in plasma, unlike hydrazones (
    
    
    
    ) which slowly hydrolyze.

Experimental Protocols

Protocol A: Synthesis of O-Benzylhydroxylamine (Phthalimide Route)

A self-validating protocol for generating high-purity material.

Reagents:

  • Benzyl alcohol (1.0 eq)

  • N-Hydroxyphthalimide (1.1 eq)

  • Triphenylphosphine (

    
    , 1.1 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.1 eq)

  • Hydrazine monohydrate

  • Solvent: Dry THF

Procedure:

  • Coupling: Dissolve Benzyl alcohol, N-Hydroxyphthalimide, and

    
     in dry THF under Argon. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 30 mins. The solution will turn yellow/orange. Allow to warm to RT and stir for 4–12 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 7:3). Disappearance of alcohol indicates completion.

  • Isolation: Concentrate in vacuo. Triturate the residue with cold methanol to precipitate the N-benzyloxyphthalimide intermediate. Filter and dry.[4]

  • Deprotection: Suspend the intermediate in ethanol. Add Hydrazine monohydrate (3.0 eq). Heat to reflux for 1 hour.

    • Observation: A heavy white precipitate (phthalhydrazide) will form.

  • Purification: Cool to RT. Filter off the white solid. Concentrate the filtrate. Dissolve residue in

    
    , wash with 1M NaOH (to remove traces of phthalimide), then extract into 1M HCl.
    
  • Final Salt: Lyophilize the acidic aqueous layer to obtain O-benzylhydroxylamine hydrochloride as a white solid.

Protocol B: Kinetic Analysis of Oxime Ligation

Standard assay to determine reactivity constants (


).

Reagents:

  • Substrate: 4-Nitrobenzaldehyde (100 µM)

  • Nucleophile: O-Alkylhydroxylamine (1–10 mM)

  • Buffer: 0.1M Phosphate/Citrate, pH 4.5

Procedure:

  • Prepare buffer solution at pH 4.5 (optimal for aniline-catalyzed or uncatalyzed ligation).

  • Dissolve 4-Nitrobenzaldehyde in DMSO (stock) and dilute into buffer.

  • Add O-Alkylhydroxylamine (in excess, pseudo-first-order conditions).

  • Detection: Monitor the decrease in absorbance of the aldehyde (approx. 265 nm) or the shift in spectrum using UV-Vis spectrophotometry over 60 minutes.

  • Calculation: Plot

    
     vs. time to derive 
    
    
    
    .

Data Summary: Reactivity & Properties[7]

PropertyHydroxylamine (

)
O-Methylhydroxylamine (

)
Methylamine (

)
pKa (Conjugate Acid) ~6.04.610.6
Nucleophilicity (Alpha-Effect) HighVery High Moderate (basicity driven)
Oxime Stability (Hydrolysis) ModerateHigh (Stable) N/A (Forms Imine - Unstable)
Major Application Industrial Nylon Synth.Drug Potentiator (BER)General Synthesis

References

  • Lossen, W. (1865).[5] Ueber das Hydroxylamin. Zeitschrift für Chemie, 8, 551. (Original isolation of hydroxylamine).[5]

  • Jones, L. W., & Major, R. T. (1927). Substituted O-Alkyl Hydroxylamines Chemically Related to Medicinally Valuable Amines. Journal of the American Chemical Society, 49(6), 1527–1540. Link

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. (Definition of the Alpha-Effect). Link

  • Malachowski, W. P., et al. (2016).[1] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564–576. Link

  • BenchChem. (2025).[6][7] O-Methylhydroxylamine: A Technical Guide for Researchers. (Technical specifications and handling). Link

Sources

Theoretical studies on the reactivity of O-(but-3-en-1-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of O-(but-3-en-1-yl)hydroxylamine Reactivity

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting Reactivity Through Computation

In the landscape of modern chemical research, O-(but-3-en-1-yl)hydroxylamine emerges as a molecule of significant interest. Its structure, featuring both a nucleophilic hydroxylamine moiety and a reactive alkene tethered by a flexible alkyl chain, presents a rich playground for exploring complex chemical transformations. The proximity of these functional groups suggests a high propensity for intramolecular reactions, potentially leading to the formation of novel heterocyclic scaffolds—a cornerstone of pharmaceutical and materials science.

This technical guide provides a comprehensive theoretical framework for investigating the reactivity of O-(but-3-en-1-yl)hydroxylamine. As direct experimental and computational studies on this specific molecule are not extensively documented, this work synthesizes insights from foundational principles of physical organic chemistry and theoretical studies on analogous systems. We will delve into the plausible reaction pathways this molecule can undertake and delineate the computational methodologies required to model them with high fidelity. This document is intended to serve as a roadmap for researchers, enabling them to design and interpret computational experiments that can predict and rationalize the chemical behavior of this versatile substrate.

Foundational Analysis: Molecular Structure and Electronic Properties

A rigorous theoretical investigation begins with a thorough understanding of the molecule's ground state properties. The conformational landscape of O-(but-3-en-1-yl)hydroxylamine is the primary determinant of its reactivity, as the spatial arrangement of the hydroxylamine and butenyl groups will dictate the feasibility of intramolecular reactions.

Conformational Search and Analysis

The initial step is to perform a comprehensive conformational search to identify all low-energy minima on the potential energy surface. This is critical as different conformers may be predisposed to different reaction pathways.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Generate a starting 3D structure of O-(but-3-en-1-yl)hydroxylamine.

  • Force Field-Based Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This efficiently explores the vast conformational space.

  • Quantum Mechanical Optimization: Select the unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the force field search and perform geometry optimizations using a reliable density functional theory (DFT) method.

    • Recommended DFT Functional: B3LYP-D3(BJ) or ωB97X-D. The inclusion of dispersion corrections (e.g., D3(BJ)) is crucial for accurately modeling the non-covalent interactions that govern conformational preferences.

    • Recommended Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(d,p) for higher accuracy.

  • Vibrational Frequency Analysis: Perform a frequency calculation for each optimized conformer to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Boltzmann Population Analysis: Calculate the relative populations of the conformers at a given temperature using the calculated Gibbs free energies to identify the most stable and significantly populated conformers.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For O-(but-3-en-1-yl)hydroxylamine, the location of the HOMO will indicate the most likely site of oxidation or electron donation (likely the nitrogen or oxygen lone pairs), while the LUMO will indicate the most likely site of reduction or electron acceptance (likely the N-O σ* orbital)[1].

Plausible Reaction Pathways: A Theoretical Exploration

The bifunctional nature of O-(but-3-en-1-yl)hydroxylamine allows for several potential intramolecular reaction pathways. Here, we outline the most probable transformations and the computational strategies to investigate their mechanisms and kinetics.

Pathway A: Intramolecular Nitrone-Alkene [3+2] Cycloaddition

Hydroxylamines can be readily oxidized to nitrones, which are versatile 1,3-dipoles. An in-situ generated nitrone from O-(but-3-en-1-yl)hydroxylamine can undergo a subsequent intramolecular [3+2] cycloaddition with the tethered alkene to form a bicyclic isoxazolidine. Such cycloaddition reactions are powerful tools for the synthesis of five-membered rings[2][3].

Mechanism: This reaction proceeds in two stages:

  • Oxidation to Nitrone: The hydroxylamine is oxidized to the corresponding nitrone. This can be modeled by simulating the reaction with a suitable oxidant.

  • Intramolecular Cycloaddition: The nitrone then undergoes an intramolecular [3+2] cycloaddition.

Computational Protocol for Investigating the Cycloaddition Step:

  • Reactant and Product Optimization: Optimize the geometries of the open-chain nitrone (reactant) and the resulting bicyclic isoxazolidine (product).

  • Transition State (TS) Search: Locate the transition state for the cycloaddition. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

  • TS Verification: The located TS should have a single imaginary frequency corresponding to the formation of the new C-C and C-O bonds. An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the TS connects the reactant and product.

  • Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant. The reaction energy (ΔGr) is the difference in Gibbs free energy between the product and the reactant.

G cluster_0 Computational Workflow for Reaction Pathway Analysis Reactant Reactant (Nitrone Intermediate) TS_Search Transition State Search (e.g., Berny, STQN) Reactant->TS_Search Energy Calculate ΔG‡ and ΔGr Reactant->Energy TS Transition State (Single Imaginary Frequency) TS_Search->TS IRC IRC Calculation TS->IRC TS->Energy Product Product (Isoxazolidine) IRC->Product Product->Energy

Caption: Workflow for theoretical reaction mechanism investigation.

Pathway B: Radical-Mediated Intramolecular Cyclization

Hydroxylamine derivatives can serve as precursors to nitrogen-centered radicals under photoredox or other radical initiation conditions[4]. A nitrogen-centered radical generated from O-(but-3-en-1-yl)hydroxylamine could undergo a 5-exo-trig cyclization onto the pendant alkene, forming a five-membered heterocyclic radical, which can then be further functionalized.

Mechanism:

  • Radical Formation: Homolytic cleavage of the N-H or O-H bond to form a nitrogen or oxygen-centered radical, or single-electron oxidation to form a radical cation. The specific radical formed will depend on the reaction conditions.

  • Intramolecular Cyclization: The radical adds to the double bond.

  • Propagation/Termination: The resulting carbon-centered radical can propagate a chain or be quenched.

Computational Protocol for Radical Reactions:

  • Open-Shell Calculations: Radical species require an unrestricted DFT formalism (e.g., UB3LYP).

  • Bond Dissociation Enthalpy (BDE) Calculation: To assess the ease of radical formation, the BDE of the N-H and O-H bonds should be calculated. Lower BDEs suggest more facile radical formation[5].

  • Modeling the Cyclization: The transition state for the radical addition to the alkene needs to be located and characterized using the same methods as for the cycloaddition, but with an unrestricted wavefunction. The stereoselectivity of the cyclization can also be assessed by comparing the activation barriers for the formation of different diastereomers.

Pathway C:[6][6]-Sigmatropic Rearrangement

Analogous to the Bartoli indole synthesis which involves the[6][6]-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, O-(but-3-en-1-yl)hydroxylamine, upon N-functionalization and tautomerization, could potentially undergo a[6][6]-sigmatropic rearrangement[7]. This would involve the cleavage of the weak N-O bond and the formation of a new C-C bond, leading to a rearranged product.

Mechanism:

  • N-Functionalization and Tautomerization: The hydroxylamine nitrogen would likely need to be functionalized (e.g., arylated) to facilitate the rearrangement. A tautomerization could then position the atoms for the sigmatropic shift.

  • [6][6]-Sigmatropic Rearrangement: A concerted pericyclic reaction involving a six-membered transition state.

Computational Protocol for Pericyclic Reactions:

  • Locating the Pericyclic TS: The transition state for a[6][6]-sigmatropic rearrangement is typically cyclic. Locating this TS and verifying it with an IRC calculation is key.

  • Analysis of TS Geometry: The geometry of the TS can reveal whether it is more chair-like or boat-like, which has stereochemical implications.

  • Activation Strain Model: This model can be used to dissect the activation energy into the strain energy required to distort the reactants into the TS geometry and the interaction energy between the distorted reactants. This provides deeper insight into the factors controlling the reaction barrier.

G cluster_pathways Potential Reaction Pathways Reactant O-(but-3-en-1-yl)hydroxylamine Nitrone Formation Radical Formation N-Functionalization PathwayA [3+2] Cycloaddition Reactant:f0->PathwayA PathwayB Radical Cyclization Reactant:f1->PathwayB PathwayC [3,3]-Sigmatropic Rearrangement Reactant:f2->PathwayC ProductA Isoxazolidine PathwayA->ProductA ProductB Pyrrolidine Derivative PathwayB->ProductB ProductC Rearranged Product PathwayC->ProductC

Caption: Plausible reactive pathways of O-(but-3-en-1-yl)hydroxylamine.

Quantitative Data Summary and Comparison

A primary goal of theoretical studies is to quantitatively compare the feasibility of different reaction pathways. This is achieved by comparing their activation barriers. The pathway with the lowest Gibbs free energy of activation will be the kinetically favored one.

PathwayKey Intermediate/ReactantComputational MethodPredicted ΔG‡ (kcal/mol) (Hypothetical)
Intramolecular [3+2] CycloadditionNitroneB3LYP-D3/6-311+G(d,p)15 - 25
Radical-Mediated 5-exo-trig CyclizationNitrogen-centered radicalUB3LYP/6-311+G(d,p)5 - 15
[6][6]-Sigmatropic RearrangementN-Aryl hydroxylamine tautomerM06-2X/6-311+G(d,p)20 - 35

Note: The energy values are hypothetical and serve to illustrate the type of data that would be generated. The choice of functional (e.g., M06-2X) can be tailored to the specific reaction type, as some functionals perform better for certain classes of reactions.

Conclusion and Outlook

The theoretical study of O-(but-3-en-1-yl)hydroxylamine offers a powerful lens through which to predict and understand its rich reactivity. By employing modern computational chemistry techniques, researchers can elucidate the mechanisms of plausible intramolecular reactions, including [3+2] cycloadditions, radical cyclizations, and sigmatropic rearrangements. The computational protocols outlined in this guide provide a robust framework for determining the kinetic and thermodynamic favorability of these pathways. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts towards the selective formation of desired heterocyclic products, thereby accelerating the discovery of new chemical entities with potential applications in medicine and materials science. Future work should focus on validating these theoretical predictions through targeted experiments.

References

  • Bielski, B. H., Arudi, R. L., Cabelli, D. E., & Bors, W. (1984). Reevaluation of the reactivity of hydroxylamine with O2-/HO2. Analytical Biochemistry, 142(1), 207-209.
  • BenchChem. (2025). Theoretical Reactivity of O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative.
  • Singh, R., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). The kinetics and mechanism of hydroxylamine by iron(III).
  • Bates, R. W., & Sa-Ei, K. (2002). O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. Organic Letters, 4(23), 4225-4226.
  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686.
  • Sharma, R., et al. (2021). Hydroxyl Radical Reactivity with Cytosine and Thymine: A Computational Study. Journal of Physics: Conference Series, 1849, 012029.
  • ResearchGate. (n.d.). Intramolecular Cyclizations of o-Substituted.
  • Sarpong, R., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. Organic Letters.

  • Rhyman, L., & Ramasami, P. (2014). Theoretical studies on cycloaddition reactions. BMC Proceedings, 8(Suppl 4), P56.
  • ResearchGate. (n.d.). Theoretical Studies on Cycloaddition Reactions.
  • Ma, S., et al. (2022).
  • Deprèle, S., & Montchamp, J. L. (2002). O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. Organic letters, 4(23), 4225–4228.
  • Zardi, P., et al. (2019). Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry. Chemistry, 25(52), 12056-12065.
  • ResearchGate. (n.d.). Synthesis of indole derivatives from the S 3 •− -mediated intramolecular cyclization of o -alkynylanilines.
  • Pérez-Pérez, M. J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17260-17271.
  • Royal Society of Chemistry. (n.d.). Computational methods for investigating organic radical species. Royal Society of Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Harnessing the Bifunctional Potential of O-(but-3-en-1-yl)hydroxylamine for Advanced Oxime Ligation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Standard Bioconjugation with Oxime Ligation

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity and the remarkable stability of the resultant oxime bond.[1] This reaction proceeds under mild, aqueous conditions, forming a covalent linkage between an aminooxy group and a carbonyl (aldehyde or ketone), making it an invaluable tool for creating complex bioconjugates, from antibody-drug conjugates to functionalized hydrogels.[1][2][3][4]

While traditional aminooxy reagents create a single, stable connection, the evolving demands of drug development and materials science call for more sophisticated molecular architectures. This guide focuses on O-(but-3-en-1-yl)hydroxylamine , a bifunctional reagent that elevates the utility of oxime ligation. The incorporation of a terminal butenyl (alkene) group provides a secondary, orthogonal chemical handle. This allows for a powerful two-step modification strategy: an initial, highly selective oxime ligation followed by a subsequent "click" reaction on the alkene moiety, enabling the construction of precisely defined, multifunctional molecular systems.

The Chemistry of Oxime Ligation: Mechanism and Catalysis

A deep understanding of the reaction mechanism is critical for optimizing experimental outcomes. The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.

The Reaction Pathway

The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[5] The rate-limiting step is typically the subsequent acid-catalyzed dehydration of this intermediate, which eliminates a molecule of water to yield the stable C=N oxime double bond.[5]

Caption: Uncatalyzed mechanism of oxime ligation.

The Critical Role of pH and Nucleophilic Catalysts

The reaction rate is exquisitely sensitive to pH. An acidic environment (typically pH 4-5) is optimal because it provides the necessary protons to facilitate the dehydration of the intermediate.[5][6][7] However, at very low pH (<3), the aminooxy nucleophile becomes excessively protonated and non-reactive, slowing the initial attack.[5]

For many biological applications, maintaining a physiological pH (~7.4) is essential, but at this pH, the uncatalyzed reaction is often impractically slow.[5][6] This limitation is overcome by using nucleophilic catalysts, most commonly aniline and its derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA).[6][8][9][10] These catalysts operate by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the aminooxy compound than the original carbonyl.[11] This catalytic cycle dramatically accelerates ligation rates at neutral or near-neutral pH.[8][9][12]

Caption: Catalytic cycle of aniline in oxime ligation.

Experimental Design: Parameters for Success

Optimizing an oxime ligation protocol requires careful consideration of several key parameters. The following table summarizes the typical ranges and provides expert recommendations for achieving high-yield, efficient conjugations.

ParameterRecommended RangeRationale & Expert Insights
pH 4.0 - 5.5 (uncatalyzed) 6.5 - 7.5 (catalyzed)The optimal pH balances the need for acid catalysis for the dehydration step against the protonation of the hydroxylamine nucleophile.[5][6] For acid-sensitive substrates, catalysis at neutral pH is the superior strategy.
Hydroxylamine Equivalents 1.2 - 5 eq.A slight excess of the hydroxylamine reagent drives the reaction equilibrium towards the product. A large excess can complicate purification and is often unnecessary with efficient catalysis.
Reactant Concentration 10 µM - 10 mMLigation kinetics are concentration-dependent.[8] For dilute biological samples, higher catalyst concentrations or longer reaction times may be necessary.
Catalyst Aniline, p-Phenylenediamine (pPDA), m-Phenylenediamine (mPDA)Aniline is the classic catalyst. However, pPDA and mPDA often show superior performance due to better solubility and efficiency, allowing for faster reactions at lower concentrations.[6][8][9][10]
Catalyst Concentration 10 - 100 mMHigher catalyst concentrations generally lead to faster reactions.[13] The upper limit is often dictated by the catalyst's aqueous solubility. mPDA's higher solubility makes it particularly effective.[9][10]
Solvent Aqueous Buffer (Phosphate, Acetate) ± Organic Co-solventThe reaction is highly compatible with aqueous systems. For poorly soluble substrates, adding up to 20-30% of a water-miscible organic co-solvent like DMF, DMSO, or Acetonitrile can improve outcomes.[8]
Temperature 4°C - 37°CMost ligations proceed efficiently at room temperature (20-25°C). Lower temperatures can be used to slow down competing degradation pathways, while slightly elevated temperatures can increase the reaction rate.
Reaction Time 30 minutes - 24 hoursHighly dependent on all other parameters. Catalyzed reactions with µM reactants can often reach completion in a few hours.[8] Uncatalyzed reactions may require overnight incubation.

Detailed Protocol: Ligation with O-(but-3-en-1-yl)hydroxylamine

This protocol provides a general workflow for conjugating an aldehyde- or ketone-modified biomolecule (e.g., a protein or peptide) with O-(but-3-en-1-yl)hydroxylamine in a catalyzed, near-neutral pH system.

Required Materials and Reagents
  • Carbonyl-Substrate: Protein, peptide, or small molecule bearing an aldehyde or ketone moiety.

  • Ligation Reagent: O-(but-3-en-1-yl)hydroxylamine (often supplied as the hydrochloride salt).

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Catalyst: Aniline or m-phenylenediamine (mPDA).

  • Catalyst Stock Solution: 500 mM aniline or mPDA in DMSO or DMF.

  • Quenching Solution (Optional): Acetone.

  • Purification System: RP-HPLC, SEC, or other appropriate chromatography system.

  • Analytical System: LC-MS to monitor reaction progress.

Step-by-Step Ligation Procedure
  • Substrate Preparation:

    • Dissolve the carbonyl-containing substrate in the Reaction Buffer to a final concentration of 100 µM.

    • Causality: Working in the intended reaction buffer from the start ensures pH stability and substrate solubility.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of O-(but-3-en-1-yl)hydroxylamine hydrochloride in ultrapure water.

    • Causality: Preparing a fresh stock solution ensures the reagent is not degraded. Using the hydrochloride salt is common and generally does not require pre-neutralization as the reaction buffer has sufficient capacity.

  • Initiating the Ligation:

    • To your 100 µM substrate solution, add the 10 mM hydroxylamine stock solution to achieve a final concentration of 500 µM (5 equivalents). Mix gently by pipetting.

    • Immediately add the 500 mM catalyst stock solution to achieve a final concentration of 50 mM. For example, add 10 µL of the catalyst stock per 100 µL of reaction volume.

    • Causality: Adding the catalyst last ensures that both reactive partners are present to benefit from the formation of the highly reactive Schiff base intermediate. The final DMSO/DMF concentration should be kept low (e.g., <10%) to avoid denaturing sensitive biomolecules.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 1, 2, and 4 hours) and analyzing them via LC-MS. Look for the disappearance of the starting material mass and the appearance of the expected product mass.

  • Reaction Quench and Purification:

    • Once the reaction has reached completion (or the desired endpoint), it can be optionally quenched by adding a 10-fold excess of acetone to consume any remaining hydroxylamine reagent.

    • Purify the resulting alkene-modified conjugate from the catalyst and excess reagents. For proteins and peptides, RP-HPLC is typically the method of choice.[1]

    • Causality: Purification is essential to remove the catalyst, which can be toxic in cellular applications, and to prepare a clean sample for subsequent downstream applications.

Application Workflow: Two-Step Orthogonal Modification

The true power of O-(but-3-en-1-yl)hydroxylamine lies in its ability to facilitate sequential modifications. The terminal alkene is inert to the oxime ligation chemistry but can be readily functionalized in a second, independent step using chemistries such as thiol-ene radical addition, tetrazine ligation, or olefin metathesis.

G cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Alkene Modification s1_start Biomolecule-CHO + O-(but-3-en-1-yl)hydroxylamine s1_reax Ligation Reaction (pH 7, Aniline Catalyst) s1_start->s1_reax s1_end Alkene-Tagged Biomolecule s1_reax->s1_end s1_purify Purification (HPLC) s1_end->s1_purify s2_start Purified Alkene-Tagged Biomolecule + Thiol-Probe (e.g., Thiol-Dye) s1_purify->s2_start s2_reax Thiol-Ene Reaction (Photoinitiator, UV light) s2_start->s2_reax s2_end Dual-Functionalized Biomolecule s2_reax->s2_end

Caption: Two-step orthogonal conjugation workflow.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incorrect pH: Buffer was prepared incorrectly or substrate significantly altered the final pH. Degraded Reagents: Hydroxylamine or catalyst has degraded over time. Inactive Substrate: The carbonyl on the substrate is inaccessible or has been reduced.Verify the final reaction pH with a calibrated pH meter. Prepare fresh stock solutions of the hydroxylamine and catalyst immediately before use. Confirm the presence and reactivity of the carbonyl group on your substrate using an alternative method if possible.
Slow Reaction Rate Insufficient Catalysis: Catalyst concentration is too low, or the chosen catalyst is inefficient at the reaction pH. Low Reactant Concentration: The reaction is proceeding at very low (e.g., low µM) concentrations.Increase catalyst concentration. Switch to a more efficient catalyst like mPDA or pPDA.[6][9] If possible, increase the concentration of the limiting reactant. Alternatively, allow the reaction to proceed for a longer duration (e.g., 12-24 hours).
Multiple Product Peaks or Side Reactions Substrate Instability: The biomolecule is degrading under the reaction conditions. Oxidation of Catalyst: Phenylenediamine catalysts can be susceptible to oxidation.Run a control experiment without the hydroxylamine to assess substrate stability in the buffered catalyst solution. Prepare catalyst solutions fresh and consider de-gassing buffers to minimize dissolved oxygen.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications. Available at: [Link]

  • Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. (N/A). Google Patents.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. (2014). PubMed. Available at: [Link]

  • Preparation of oxime. (N/A). Google Patents.
  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (N/A). Google Patents.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (N/A). Organic Chemistry Portal. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. Available at: [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). ACS Publications. Available at: [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Available at: [Link]

  • Formation of oximes and hydrazones. (N/A). Khan Academy. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (N/A). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). ResearchGate. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). ACS Publications. Available at: [Link]

  • O-But-3-en-1-ylhydroxylamine. (N/A). PubChem. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2011). National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. Available at: [Link]

  • Boronic acids facilitate rapid oxime condensations at neutral pH. (2015). RSC Publishing. Available at: [Link]

  • Assessment of the stability of the oxime linkage in WJ638. (N/A). ResearchGate. Available at: [Link]

  • Oxime. (N/A). Wikipedia. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). PubMed. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). ResearchGate. Available at: [Link]

  • Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. (2018). ResearchGate. Available at: [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026). American Chemical Society. Available at: [Link]

Sources

Application Note: Bioorthogonal Protein Labeling via O-(but-3-en-1-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of O-(but-3-en-1-yl)hydroxylamine in protein bioconjugation. This reagent is a bifunctional linker used to convert carbonyl-modified proteins into alkene-functionalized scaffolds, primarily for downstream Photo-Click Chemistry (Tetrazole-Alkene Cycloaddition) or Thiol-Ene ligation.

Executive Summary

O-(but-3-en-1-yl)hydroxylamine is a specialized bifunctional reagent designed to bridge the gap between carbonyl-reactive chemistry and alkene-based bioorthogonal ligations. It features a hydroxylamine headgroup (carbonyl-reactive) and a homoallyl (but-3-en-1-yl) tail (alkene-reactive).

Unlike bulky strained alkynes or cyclooctenes, the homoallyl group is sterically compact and chemically stable. This reagent is ideal for Two-Step Labeling workflows where a protein is first "primed" with a small, stable alkene handle via oxime ligation, and subsequently functionalized using Photo-Click Chemistry (with tetrazoles) or radical-mediated Thiol-Ene coupling.

Key Advantages[1]
  • Steric Minimalist: The linear aliphatic chain introduces minimal structural perturbation compared to bulky cyclooctynes (DBCO/BCN).

  • Enhanced Stability: The homoallyl ether linkage (

    
    ) is more resistant to hydrolysis than allyl analogs.
    
  • Fluorogenic Potential: When coupled with tetrazole probes via Photo-Click chemistry, the reaction generates a pyrazoline product that is inherently fluorescent, eliminating background noise.

Scientific Mechanism & Workflow

The bioconjugation strategy relies on two orthogonal chemical transformations:[]

  • Oxime Ligation (Priming): The hydroxylamine group reacts chemoselectively with aldehydes or ketones on the protein (installed via metabolic engineering, enzymatic oxidation, or chemical modification) to form a stable oxime linkage.

  • Photo-Click Reaction (Labeling): The pendant terminal alkene reacts with a photo-activated tetrazole (nitrile imine dipole) to form a pyrazoline adduct.

Pathway Diagram

The following diagram illustrates the molecular workflow from a carbonyl-modified protein to a fluorescently labeled conjugate.

BioconjugationWorkflow cluster_0 Step 1: Primer Installation cluster_1 Step 2: Photo-Click Functionalization Protein Protein-CHO (Carbonyl-Modified) Intermediate Protein-Oxime-Alkene (Stable Intermediate) Protein->Intermediate Step 1: Oxime Ligation (pH 4.5 - 7.0) Reagent O-(but-3-en-1-yl)hydroxylamine (H2N-O-CH2-CH2-CH=CH2) Reagent->Intermediate Product Protein-Pyrazoline Conjugate (Fluorescent) Intermediate->Product Step 2: Cycloaddition Tetrazole Tetrazole Probe (Non-Fluorescent) Tetrazole->Product UV UV Light (302/365 nm) UV->Product Activation

Caption: Workflow converting a carbonyl-protein to a fluorescent conjugate via oxime ligation and photo-click chemistry.

Experimental Protocols

Phase A: Preparation of Reagents

Reagent: O-(but-3-en-1-yl)hydroxylamine hydrochloride (MW approx. 123.58 g/mol ). Stock Solution: Prepare a 100 mM stock in dry DMSO or dH2O. Store at -20°C. Catalyst: Aniline (or p-phenylenediamine) is recommended to accelerate oxime ligation at neutral pH.

Phase B: Step 1 - Installation of Alkene Handle (Oxime Ligation)

This step acts as the "priming" reaction. The goal is to cap all carbonyl sites with the alkene linker.

  • Buffer Preparation: Prepare 100 mM Sodium Acetate buffer (pH 4.5) OR 100 mM Sodium Phosphate buffer (pH 6.5) containing 100 mM Aniline.

    • Note: Acidic pH (4.5) drives the reaction faster without catalyst.[2] Neutral pH (6.5-7.0) requires aniline catalysis for efficient kinetics.

  • Reaction Setup:

    • Dilute the Carbonyl-Protein to 20–50 µM in the reaction buffer.

    • Add O-(but-3-en-1-yl)hydroxylamine stock to a final concentration of 1–5 mM (50–100 molar equivalents).

    • Rationale: High excess of hydroxylamine drives the equilibrium toward oxime formation and prevents protein crosslinking (if the protein has multiple carbonyls).

  • Incubation: Incubate at 25°C for 4–16 hours (overnight is standard for maximum conversion).

  • Purification (Critical):

    • Remove excess hydroxylamine reagent via desalting column (e.g., PD-10, Zeba Spin) or dialysis against PBS (pH 7.4).

    • Validation: Unreacted hydroxylamine will compete in the next step or quench reactions; thorough removal is essential.

Phase C: Step 2 - Photo-Click Functionalization

This step utilizes the installed terminal alkene to react with a Tetrazole probe.

  • Probe Preparation: Prepare a 10 mM stock of a Diaryl Tetrazole fluorophore (e.g., Tetrazole-FITC or Tetrazole-TAMRA) in DMSO.

  • Reaction Setup:

    • Take the purified Protein-Alkene intermediate (from Phase B) in PBS.

    • Add Tetrazole probe to a final concentration of 50–200 µM (5–10 equivalents relative to protein).

  • Photo-Activation:

    • Place the sample in a quartz cuvette or clear microplate.

    • Irradiate with a handheld UV lamp (302 nm or 365 nm) for 2–5 minutes.

    • Safety: 365 nm is gentler on proteins; 302 nm is faster but may cause UV damage. Use 365 nm for sensitive enzymes.

  • Quenching & Analysis:

    • No chemical quench is needed; simply stop irradiation.

    • Analyze directly via SDS-PAGE (fluorescence imaging) or Mass Spectrometry.

Data Analysis & Validation

Quantitative Comparison of Methods

The following table contrasts the O-(but-3-en-1-yl)hydroxylamine workflow with alternative strategies.

FeatureO-(but-3-en-1-yl)hydroxylamine (Photo-Click)Strain-Promoted Azide-Alkyne (SPAAC)Copper-Catalyzed Click (CuAAC)
Handle Size Small (Linear Alkene)Large (Cyclooctyne)Small (Azide/Alkyne)
Reaction Rate (

)
10 - 100

(Light-driven)
0.1 - 1

10 - 100

Biocompatibility High (No metals, mild UV)High (No catalyst)Low (Cu toxicity)
Selectivity Orthogonal to Azides/AlkynesOrthogonal to AlkenesOrthogonal to Alkenes
Fluorogenicity Yes (Pyrazoline formation)No (Usually requires wash)No
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Labeling Efficiency Incomplete Oxime Ligation (Step 1)Increase hydroxylamine concentration (up to 10 mM) or add 100 mM aniline catalyst.
Protein Precipitation Hydrophobic Tetrazole ProbeAdd 5-10% glycerol or reduce probe concentration. Use sulfonated tetrazoles for solubility.
High Background Non-specific binding of probePerform "Dark Control" (no UV). If signal persists, wash protein more thoroughly before imaging.
Protein Degradation UV DamageSwitch from 302 nm to 365 nm source. Reduce irradiation time to 60 seconds.

References

  • Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick chemistry" in bacteria. Journal of the American Chemical Society, 130(30), 9654-9655. Link

  • Wang, Y., Hu, Z., Cheng, D., Wooley, K. L., & Lin, Q. (2010). Polypeptide-based "photoclick" chemistry for peptide and protein labeling. Organic & Biomolecular Chemistry, 8(22), 5034-5037. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

  • Rashed, M. T., & Lin, Q. (2021). Genetically Encoded Photoclick Chemistry for Protein-Protein Interaction Studies. Accounts of Chemical Research, 54(2), 337-349. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

Sources

Application Note & Protocols: A Dual-Functionality Approach to Peptide Modification Using O-(but-3-en-1-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Single-Mode Peptide Modification

The strategic modification of peptides is a cornerstone of modern chemical biology and drug development. Such modifications can enhance therapeutic properties, improve stability, or attach reporter molecules for diagnostic and research applications.[1] Among the arsenal of bioconjugation techniques, oxime ligation stands out for its exceptional chemoselectivity and the stability of the resultant bond. This reaction, proceeding between a hydroxylamine and a carbonyl group (aldehyde or ketone), operates under mild, aqueous conditions, making it ideal for complex biomolecules.[2]

This application note details the use of O-(but-3-en-1-yl)hydroxylamine , a bifunctional reagent designed for a sophisticated, two-stage peptide modification strategy. The core utility of this reagent lies in its dual-ended reactivity:

  • The Hydroxylamine Moiety: Enables robust and site-specific attachment to a peptide via oxime ligation.

  • The Butenyl Alkene Moiety: Serves as a versatile chemical "handle" for subsequent, orthogonal bio-conjugation reactions.

This dual-functionality empowers researchers to first conjugate the reagent to a peptide and then, in a separate step, attach a second molecule of interest to the installed alkene group. This approach provides a powerful platform for creating complex peptide conjugates, such as peptide-drug conjugates (PDCs), imaging agents, or hydrogels, with high precision and control.

Principle of the Method

The strategy unfolds in two distinct chemical stages, each leveraging a different functional group of the O-(but-3-en-1-yl)hydroxylamine reagent.

Stage 1: Chemoselective Oxime Ligation

The primary conjugation step is the formation of a stable oxime bond. The aminooxy group (-ONH2) of the reagent reacts with a peptide containing an aldehyde or ketone. This carbonyl functionality must be pre-installed on the peptide, typically by incorporating a keto-amino acid during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of the N-terminus.[3]

The reaction is highly efficient in an acidic aqueous buffer (pH 4-5) and is often accelerated by an aniline-based catalyst.[4] The causality behind the acidic pH is the need to protonate the carbonyl oxygen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine. The aniline catalyst facilitates the dehydration step of the reaction mechanism, speeding up the formation of the final C=N double bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide_CHO Peptide with Aldehyde (Peptide-C(=O)H) Conditions Aqueous Buffer (pH 4-5) Aniline Catalyst Peptide_CHO->Conditions Hydroxylamine O-(but-3-en-1-yl)hydroxylamine (H2N-O-CH2CH2CH=CH2) Hydroxylamine->Conditions Product Alkene-Modified Peptide (Peptide-CH=N-O-CH2CH2CH=CH2) Conditions->Product caption Fig 1: Oxime Ligation Mechanism. G cluster_thiol Thiol-Ene Reaction cluster_tetrazine Tetrazine Ligation Alkene_Peptide Alkene-Modified Peptide Thiol_Conditions UV Light Photoinitiator Alkene_Peptide->Thiol_Conditions Tetrazine_Molecule Tetrazine-Functionalized Molecule Alkene_Peptide->Tetrazine_Molecule Thiol_Molecule Thiol-Containing Molecule (R-SH) Thiol_Molecule->Thiol_Conditions Thiol_Product Thioether Conjugate Thiol_Conditions->Thiol_Product Tetrazine_Product Diels-Alder Adduct Tetrazine_Molecule->Tetrazine_Product caption Fig 2: Secondary Alkene Modifications.

Caption: Figure 2. Potential secondary modifications of the installed alkene handle.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the modification of a peptide containing a single aldehyde or ketone functionality with O-(but-3-en-1-yl)hydroxylamine hydrochloride.

Materials:

  • Peptide with a carbonyl group (lyophilized powder)

  • O-(but-3-en-1-yl)hydroxylamine hydrochloride (CAS: 113211-41-9) [5]* Aniline (as catalyst)

  • Sodium Acetate Buffer (0.1 M)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and magnetic stirrer

Equipment:

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

  • pH meter

  • Lyophilizer

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the carbonyl-containing peptide in the reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) to a final concentration of 1-5 mM. If solubility is an issue, a co-solvent such as acetonitrile or DMF can be added (up to 30% v/v).

  • Reagent Preparation: Prepare a stock solution of O-(but-3-en-1-yl)hydroxylamine HCl (e.g., 100 mM) in the same reaction buffer. This reagent is used in excess to drive the reaction to completion.

  • Catalyst Preparation: Prepare a stock solution of aniline (e.g., 200 mM) in a suitable organic solvent like DMF or directly in the reaction buffer if soluble.

  • Ligation Reaction:

    • To the stirring peptide solution, add O-(but-3-en-1-yl)hydroxylamine stock solution to achieve a final concentration of 10-50 equivalents relative to the peptide.

    • Add the aniline catalyst stock solution to a final concentration of 10-20 mM.

    • Confirm the final pH of the reaction mixture is between 4.0 and 5.0. Adjust with dilute HCl or NaOH if necessary.

    • Allow the reaction to proceed at room temperature for 2-16 hours. The causality for this extended time is to ensure complete conversion, especially for less reactive ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC. Take small aliquots (e.g., 5 µL) from the reaction mixture at different time points (e.g., 1h, 4h, 16h), quench with 0.1% TFA, and analyze. The product peak should have a longer retention time than the starting peptide.

  • Purification: Once the reaction is complete (as determined by HPLC), purify the crude product using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization & Storage: Collect and pool the fractions containing the pure product. Confirm the identity of the modified peptide by mass spectrometry; the observed mass should correspond to the theoretical mass of the starting peptide plus 86.06 Da (mass of butenyl-oxyamine minus H2O). Lyophilize the pure product and store at -20°C or lower.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Peptide Concentration1-5 mMBalances reaction rate and solubility.
Hydroxylamine Excess10-50 equivalentsEnsures the reaction proceeds to completion.
Aniline Catalyst10-20 mMAccelerates the rate-limiting dehydration step. [4]
pH4.0 - 5.0Optimal for carbonyl activation without degrading the peptide. [4]
Temperature20-25 °C (Room Temp)Sufficient for most ligations; avoids peptide degradation.
Reaction Time2-16 hoursDependent on the reactivity of the carbonyl group.

Workflow Visualization

The entire process, from the initial peptide to a dually functionalized conjugate, can be visualized as a sequential workflow.

G Peptide Peptide with Carbonyl Group Ligation Protocol 1: Oxime Ligation Peptide->Ligation Reagent O-(but-3-en-1-yl)hydroxylamine Reagent->Ligation Alkene_Peptide Alkene-Modified Peptide Ligation->Alkene_Peptide Analysis1 HPLC & MS Characterization Alkene_Peptide->Analysis1 Secondary_Ligation Protocol 2: Thiol-Ene Reaction Alkene_Peptide->Secondary_Ligation Secondary_Molecule Secondary Molecule (e.g., Thiol-Probe) Secondary_Molecule->Secondary_Ligation Final_Product Final Dual-Conjugate Secondary_Ligation->Final_Product Analysis2 Final HPLC & MS Characterization Final_Product->Analysis2 caption Fig 3: Experimental Workflow.

Caption: Figure 3. A complete experimental workflow from initial ligation to final conjugate analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Ligation Efficiency 1. Incorrect pH. 2. Inactive catalyst or insufficient amount. 3. Steric hindrance around the carbonyl group. 4. Reagent degradation.1. Carefully check and adjust the pH to 4.0-5.0. 2. Use fresh aniline from a new bottle; increase concentration to 30-50 mM. 3. Increase reaction time to 24-48 hours and/or slightly increase temperature to 37°C. 4. Use fresh hydroxylamine reagent.
Multiple Product Peaks 1. Peptide instability at acidic pH. 2. Side reactions with other peptide residues. 3. Formation of E/Z oxime isomers.1. Perform the reaction at 4°C over a longer period. 2. Oxime ligation is highly chemoselective; this is unlikely but check for unprotected, reactive side chains. 3. E/Z isomers may be separable by HPLC but often co-elute and are functionally identical. This is generally not a concern.
Poor Peptide Solubility 1. Intrinsic hydrophobicity of the peptide. 2. Peptide aggregation in the reaction buffer.1. Add organic co-solvents like ACN, DMF, or DMSO (up to 50%). 2. Include denaturants like Guanidinium-HCl (2-4 M) if the peptide's structure is not critical for the reaction.

References

  • CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview . Metabolon. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides . National Institutes of Health (NIH). [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions . MDPI. [Link]

  • O-But-3-en-1-ylhydroxylamine . PubChem. [Link]

  • Bioconjugation with Strained Alkenes and Alkynes . ACS Publications. [Link]

  • Oxyamine-Based Ligation Strategies for Application in Glycobiology . ResearchGate. [Link]

  • Bioconjugation with Strained Alkenes and Alkynes | Request PDF . ResearchGate. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups . Royal Society of Chemistry. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

  • Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications . PubMed. [Link]

  • Employing chemical synthesis to study the structure and function of colibactin, a “dark matter” metabolite . National Institutes of Health (NIH). [Link]

  • Peptide Modifications . GenScript. [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide . ACS Publications. [Link]

  • Bioconjugation with strained alkenes and alkynes . PubMed. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation . University of Groningen. [Link]

  • Hydroxylamines and Oximes: Biological Properties and Potential Uses as Therapeutic Agents | Request PDF . ResearchGate. [Link]

  • Organic nomenclature in Chinese . Wikipedia. [Link]

  • CN103304356A - Hydroxylamine synthesis method.
  • Click chemistry . Wikipedia. [Link]

  • N-Boc-O-tosylhydroxylamine | Request PDF . ResearchGate. [Link]

  • Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation . PubMed. [Link]

  • ligation methods for peptide and protein synthesis with applications to b-peptide assembli . University of Wisconsin-Madison. [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks . ACS Publications. [Link]

  • Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications . ACS Publications. [Link]

  • A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations . National Institutes of Health (NIH). [Link]

  • A Reagent for the Convenient, Solid-Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations . ACS Publications. [Link]

Sources

Application Note: O-(but-3-en-1-yl)hydroxylamine as a Linker for Antibody-Drug Conjugates

[1]

Abstract

This application note details the utilization of O-(but-3-en-1-yl)hydroxylamine (CAS: 113211-41-9) as a heterobifunctional linker for the synthesis of site-specific Antibody-Drug Conjugates (ADCs).[1] Unlike random lysine or cysteine conjugation, which yields heterogeneous Drug-Antibody Ratios (DARs), this protocol leverages glycan remodeling and oxime ligation to achieve precise site-specificity at the Fc region of IgG antibodies.[1] We provide a comprehensive workflow for: (1) functionalizing cytotoxic payloads via the linker's terminal alkene, and (2) conjugating the resulting construct to periodate-oxidized antibodies.[1]

Introduction & Mechanism of Action

The Challenge of Homogeneity

First-generation ADCs often suffer from heterogeneity due to stochastic conjugation, leading to variable pharmacokinetics and therapeutic indices. Site-specific conjugation targeting the conserved N-glycans (N297) on the antibody Fc domain offers a solution, ensuring the antigen-binding region (Fab) remains unperturbed.[1]

The Linker: O-(but-3-en-1-yl)hydroxylamine

This molecule serves as a compact, bifunctional bridge:

  • Hydroxylamine (

    
    ):  A super-nucleophile that reacts selectively with aldehydes (generated on the antibody) to form a stable oxime  linkage.[1]
    
  • Terminal Alkene (

    
    ):  A versatile handle for attaching the cytotoxic payload (drug) via thiol-ene "click" chemistry  or radical addition prior to antibody conjugation.[1]
    
Reaction Scheme

The process follows a "Convergent Synthesis" model:

  • Linker-Payload Synthesis: The drug (containing a thiol) is clicked to the linker's alkene tail.[1]

  • Antibody Activation: The antibody's Fc glycans are oxidized to generate aldehyde groups.[1]

  • Conjugation: The Linker-Payload is ligated to the Antibody-Aldehyde via oxime formation.[1][2]

ADC_MechanismLinkerO-(but-3-en-1-yl)hydroxylamine(Alkene - Spacer - Hydroxylamine)DrugLinkerDrug-Linker Construct(Hydroxylamine-reactive)Linker->DrugLinkerAlkene ConsumptionDrugCytotoxic Payload(Thiol-functionalized)Drug->DrugLinkerThiol-Ene Click(Radical Addition)ADCFinal ADC(Site-Specific Oxime Linkage)DrugLinker->ADCConjugationAbNative Antibody(Glycosylated Fc)AbOxActivated Antibody(Aldehyde-bearing)Ab->AbOxNaIO4 Oxidation(Glycan Remodeling)AbOx->ADCOxime Ligation

Figure 1: Convergent synthesis workflow for Glycan-Directed ADCs using O-(but-3-en-1-yl)hydroxylamine.[1]

Experimental Protocol

Materials Required[1][3][4][5][6][7][8]
  • Linker: O-(but-3-en-1-yl)hydroxylamine hydrochloride (Biosynth NEA21141 or equivalent).[1][3]

  • Antibody: IgG1 monoclonal antibody (concentration > 5 mg/mL).[1]

  • Payload: Thiol-containing drug (e.g., DM1-SH, MMAE-Cys).[1]

  • Reagents: Sodium Periodate (

    
    ), Sodium Acetate, Glycerol, DMPA (Photoinitiator for thiol-ene), PBS.[1]
    
  • Equipment: UV lamp (365 nm) for thiol-ene, centrifugal filters (Amicon Ultra 30kDa), HPLC-HIC column.[1]

Phase 1: Synthesis of Drug-Linker Construct

Note: This step attaches the drug to the alkene tail of the linker, leaving the hydroxylamine free for antibody conjugation.

  • Dissolution: Dissolve 1 equivalent (eq) of Thiol-Drug and 1.2 eq of O-(but-3-en-1-yl)hydroxylamine in dry DMF/DMSO.

  • Initiation: Add 0.1 eq of DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]

  • Reaction: Irradiate with UV light (365 nm) at room temperature for 30–60 minutes.

    • Mechanism:[1][][5][6][7] Radical-mediated thiol-ene addition (anti-Markovnikov) creates a stable thioether bond.[1]

  • Purification: Purify the resulting Drug-Linker-NH2 via semi-prep HPLC to remove excess linker. Confirm identity by LC-MS.[1]

    • Target: Mass = Drug + Linker + H.[1]

Phase 2: Antibody Activation (Glycan Oxidation)

Note: This step generates aldehyde handles specifically on the Fc glycans.[1]

  • Buffer Exchange: Buffer exchange the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).[1] Avoid amine-containing buffers (Tris, Glycine) as they interfere with aldehydes.[1]

  • Oxidation: Add cold Sodium Periodate (

    
    ) solution to a final concentration of 10 mM.
    
  • Incubation: Incubate on ice (4°C) for 30 minutes in the dark.

    • Control: Mild oxidation (1-10 mM) targets sialic acids; harsher oxidation (>10 mM) cleaves mannose residues.[1] For general glycan activation, 10 mM is standard.[1]

  • Quenching: Add Glycerol (10% v/v) and incubate for 5 minutes to quench unreacted periodate.

  • Purification: Immediately desalt using a Zeba Spin column or dialysis into Conjugation Buffer (100 mM Sodium Acetate, pH 4.5 – 5.5).

    • Critical: Aldehydes are unstable at high pH; keep pH < 6.[1]

Phase 3: Conjugation (Oxime Ligation)[1]
  • Mixing: Add the purified Drug-Linker-NH2 (from Phase 1) to the Oxidized Antibody.[1]

    • Ratio: Use 20–50 molar excess of Drug-Linker over Antibody.[1]

    • Catalyst (Optional): Add 10–50 mM p-phenylenediamine (pPDA) or aniline to accelerate oxime formation (increases rate by 10-100x).[1]

  • Incubation: Incubate at Room Temperature for 12–24 hours with gentle agitation.

  • Purification: Remove excess Drug-Linker using a centrifugal filter (30kDa MWCO) or Size Exclusion Chromatography (SEC).[1]

  • Final Formulation: Exchange into storage buffer (e.g., PBS, pH 7.4 + 5% Trehalose).

Quality Control & Characterization

Data Analysis Table
ParameterMethodAcceptance Criteria
Drug-Antibody Ratio (DAR) HIC-HPLC or LC-MSTarget: ~2.0 (Fc glycans usually yield DAR 2)
Free Drug RP-HPLC< 1.0%
Aggregation SEC-HPLC< 5.0% High Molecular Weight species
Binding Affinity ELISA / SPR

within 20% of naked antibody
Troubleshooting Guide
  • Low Conjugation Yield:

    • Cause: Insufficient oxidation or high pH during conjugation.[1]

    • Fix: Ensure Oxidation Buffer is pH 5.[1]5. Use an aniline catalyst during Phase 3.[1]

  • Precipitation:

    • Cause: Hydrophobic payload destabilizing the antibody.[1]

    • Fix: Limit DAR to 2. Add 5-10% propylene glycol to the conjugation reaction.[1]

References

  • Agarwal, P., & Bertozzi, C. R. (2015).[1] Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Retrieved from [Link][1]

  • CD BioGlyco. (n.d.).[1] Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]

  • Kameyama, A., et al. (2019).[1][6] A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. Biochemical and Biophysical Research Communications.[1][6] Retrieved from [Link]

Application Note: O-(But-3-en-1-yl)hydroxylamine in Polymer Synthesis & Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heterobifunctional Advantage

O-(But-3-en-1-yl)hydroxylamine (CAS: 128080-06-8) represents a specialized class of heterobifunctional linkers essential for orthogonal polymer modification. Unlike standard diamines or diols, this molecule possesses two chemically distinct reactive termini:

  • Oxyamine (Aminooxy) Group (

    
    ):  Exhibits "super-nucleophilicity" toward carbonyls (aldehydes/ketones) due to the alpha-effect, forming hydrolytically stable oxime ethers.
    
  • Terminal Alkene (

    
    ):  A versatile handle for radical thiol-ene "click" chemistry, olefin metathesis, or copolymerization.
    

This duality allows for the precise bridging of incompatible synthetic worlds—coupling carbonyl-functionalized biomolecules (proteins, polysaccharides) with thiol-functionalized synthetic polymers (PEG, hydrogels)—without the need for protecting groups.

Key Chemical Properties
PropertyValue/DescriptionRelevance
Molecular Formula

Low molecular weight spacer (C4) minimizes steric hindrance.
Physical State Oil (Free base) / Solid (HCl Salt)Recommendation: Use the HCl salt for storage stability to prevent oxidation and volatility.
pKa (Conjugate Acid) ~4.5 - 5.0Significantly lower than alkyl amines (~10). Allows selective conjugation at acidic pH (4.0–5.0) where lysine

-amines are protonated and non-nucleophilic.
Oxime Stability

Oxime bonds are thermodynamically stable and kinetically inert compared to hydrazones.

Strategic Workflows & Mechanisms

The utility of O-(but-3-en-1-yl)hydroxylamine relies on the sequential execution of its two reactive modes. The most robust pathway involves Oxime Ligation First , followed by Thiol-Ene Modification . This prevents the free oxyamine from interfering with radical propagation during thiol-ene coupling.

Mechanistic Pathway Diagram

G cluster_0 Orthogonal Reactivity Linker O-(but-3-en-1-yl) hydroxylamine Intermediate Alkene-Terminated Conjugate (Oxime Link) Linker->Intermediate Polymer Aldehyde-Functionalized Polymer/Biomolecule Polymer->Intermediate Step 1: Oxime Ligation (pH 4.5, Aniline cat.) Final Final Crosslinked Architecture Intermediate->Final Step 2: Thiol-Ene Click (UV, LAP, Radical) Thiol Thiol-Polymer or Surface Thiol->Final

Caption: Sequential functionalization strategy ensuring chemoselectivity. The oxime bond is formed first to "cap" the nucleophile, enabling the subsequent radical thiol-ene reaction.

Protocol 1: Synthesis of Alkene-Terminated Polymers (Oxime Ligation)

This protocol describes the modification of a ketone- or aldehyde-containing polymer (e.g., oxidized Hyaluronic Acid, PEG-benzaldehyde, or poly(ketone)) with O-(but-3-en-1-yl)hydroxylamine.

Reagents Required[1][2][3][4][5][6][7][8]
  • Polymer: Aldehyde/Ketone-functionalized polymer (1 eq. CHO/C=O).[1]

  • Linker: O-(but-3-en-1-yl)hydroxylamine Hydrochloride (1.5 – 2.0 eq. relative to carbonyls).[1]

  • Catalyst: Aniline or p-phenylenediamine (10–100 mM final concentration).

  • Buffer: 0.1 M Acetate Buffer (pH 4.5) or Phosphate Buffer (pH 6.0).

  • Purification: Dialysis tubing (MWCO appropriate for polymer) or PD-10 desalting columns.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M Acetate buffer adjusted to pH 4.5.

    • Why pH 4.5? This pH maximizes the rate of oxime formation (acid catalysis of the dehydration step) while ensuring the oxyamine remains nucleophilic. It also suppresses competing reactions from lysine residues in proteins.

  • Solubilization: Dissolve the polymer in the buffer to a concentration of 5–10 mg/mL.

  • Linker Addition: Add O-(but-3-en-1-yl)hydroxylamine HCl (1.5 equivalents per carbonyl group).

  • Catalysis: Add Aniline to a final concentration of 10 mM.

    • Mechanism:[2][3][4][5][6][7] Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the oxyamine. This accelerates the reaction by orders of magnitude.

  • Incubation: Stir gently at room temperature for 4–16 hours.

    • Validation: Monitor reaction progress via UV-Vis (disappearance of aldehyde n->

      
      * transition) or NMR (shift of aldehyde proton from ~10 ppm to oxime proton ~7-8 ppm).
      
  • Purification: Dialyze extensively against water or PBS to remove excess linker and aniline.

  • Storage: Lyophilize the product. The resulting polymer now displays pendant alkene groups connected via stable oxime ethers.

Protocol 2: Thiol-Ene "Click" Crosslinking (Hydrogel Formation)

Utilize the alkene-functionalized polymer from Protocol 1 to form hydrogels or conjugate thiol-drugs via radical thiol-ene chemistry.

Reagents Required[1][2][3][4][5][6][7][8]
  • Component A: Alkene-functionalized polymer (from Protocol 1).

  • Component B: Multi-arm Thiol (e.g., 4-arm PEG-SH, Dithiothreitol, or Thiolated Gelatin).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959.

  • Light Source: UV (365 nm) or Visible Blue Light (405 nm) depending on initiator.

Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the molar ratio of Thiol (-SH) to Alkene (-C=C-).

    • Ideal Ratio: 1:1 for complete network formation.

    • Off-Stoichiometry: Use excess thiol if residual alkenes are undesirable (oxidation risk).

  • Solution Prep: Dissolve Component A and Component B in PBS (pH 7.4). Total polymer concentration should be 5–20% (w/v).

  • Initiator Addition: Add LAP to a final concentration of 0.05% (w/v).

  • Mixing: Vortex thoroughly to ensure homogeneity. Bubble with nitrogen for 1 minute to remove dissolved oxygen (oxygen inhibits radical propagation).

  • Curing: Expose the solution to 365 nm light (intensity ~10 mW/cm²) for 2–5 minutes.

    • Observation: Gelation should occur rapidly (< 1 minute).

  • Validation: Perform oscillatory rheology to determine Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ).
Thiol-Ene Reaction Scheme[11]

ThiolEne Initiator Photoinitiator (LAP) + hν ThiylRadical Thiyl Radical (RS•) Initiator->ThiylRadical H-abstraction Alkene Polymer-Oxime-Alkene ThiylRadical->Alkene Addition CarbonRadical Carbon-Centered Radical (Intermediate) Alkene->CarbonRadical Product Thioether Crosslink (Stable Bond) CarbonRadical->Product Chain Transfer (Regenerates RS•) Product->ThiylRadical Cycle Continues

Caption: Radical-mediated thiol-ene cycle. Note the anti-Markovnikov addition yielding a stable thioether linkage.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Oxime Yield pH too high (>6.0) or too low (<3.0).Adjust buffer to pH 4.5. The reaction is slow at neutral pH without aniline.
Polymer Precipitation Change in polarity after modification.Reduce substitution density or add a co-solvent (e.g., 10% DMSO) during reaction.
Incomplete Gelation Oxygen inhibition or old initiator.Degas solutions with

or Argon. Prepare fresh LAP solution.
Side Reactions Free oxyamine scavenging radicals.Ensure Protocol 1 purification is thorough. Free oxyamine can terminate radical chains.

References

  • Oxime Ligation Efficiency & Catalysis: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Thiol-Ene Click Chemistry in Polymers: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Aminooxy-Alkene Linkers in Heterobifunctional Applications: Toyokuni, T., et al. (2003). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.[2] Bioconjugate Chemistry, 14(6), 1253-9. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from O-(but-3-en-1-yl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-(but-3-en-1-yl)hydroxylamine and its reaction products. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your purification strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of products from reactions involving O-(but-3-en-1-yl)hydroxylamine.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: Besides unreacted starting materials (the carbonyl compound and O-(but-3-en-1-yl)hydroxylamine), the primary impurities are often diastereomeric or geometric (E/Z) isomers of the desired oxime ether product. Other potential byproducts can arise from self-condensation of the carbonyl starting material or side reactions involving the butenyl group, especially under harsh acidic or basic conditions.

Q2: My product appears as an oil, making recrystallization difficult. What are my primary purification options?

A2: O-alkenyl oxime ethers are frequently oils or low-melting solids.[1] Flash column chromatography on silica gel is the most common and effective method for purifying these types of compounds.[1][2] A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (such as ethyl acetate or dichloromethane) typically provides good separation.[1][2]

Q3: How can I remove unreacted O-(but-3-en-1-yl)hydroxylamine from my crude product?

A3: O-(but-3-en-1-yl)hydroxylamine is a basic compound due to the free amine group. An acidic wash (e.g., with dilute HCl or NH4Cl solution) during the aqueous workup will protonate the hydroxylamine, making it water-soluble and effectively removing it from the organic layer containing your desired product. This is a standard acid-base extraction technique.[3]

Q4: My desired product is water-soluble. How should I approach purification?

A4: If your product has significant water solubility, standard liquid-liquid extraction may be challenging. In such cases, after the initial reaction, you might consider techniques like solid-phase extraction (SPE) with an appropriate sorbent. Alternatively, if the impurities are organic-soluble, you could perform a series of extractions of the aqueous product solution with an immiscible organic solvent to remove them.

Q5: What is the best way to monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the ideal method for monitoring your column fractions. It is crucial to use the same solvent system for TLC analysis as you plan to use for the column. Staining with potassium permanganate is often effective for visualizing oxime ethers due to the presence of the C=N bond and the butenyl group, which are readily oxidized.

Troubleshooting Guide: Common Purification Challenges

This section provides a more detailed, problem-oriented approach to overcoming common hurdles in the purification of O-(but-3-en-1-yl)hydroxylamine reaction products.

Problem: Poor Separation During Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and impurities.

  • Fractions collected from the column are consistently impure.

  • Broad, tailing peaks during elution.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compounds.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point is a mixture of hexanes and ethyl acetate. If separation is still poor, try replacing ethyl acetate with dichloromethane or diethyl ether. The goal is to achieve a significant difference in the retention factors (Rf values) of your product and the main impurities.

  • Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, this ratio may need to be even lower.

  • Improper Column Packing: Voids or channels in the silica gel bed will lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.

  • Product Degradation on Silica: Some oxime ethers can be sensitive to the acidic nature of silica gel.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine (typically 1% by volume in the eluent). Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.

Problem: Product Loss During Aqueous Workup

Symptoms:

  • Low overall yield after extraction and drying, even when the reaction appears complete by TLC or NMR.

Potential Causes & Solutions:

  • Product Emulsification: The product may be acting as a surfactant, leading to the formation of a stable emulsion between the organic and aqueous layers.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking during extraction can also prevent emulsion formation.

  • Partial Water Solubility of the Product: The polarity of your oxime ether might be high enough to give it some solubility in the aqueous phase.

    • Solution: Perform multiple extractions (3-4) with the organic solvent to ensure complete removal of the product from the aqueous layer. Back-extracting the combined aqueous layers with a fresh portion of organic solvent can also help recover dissolved product.

Problem: Co-elution of Isomers

Symptoms:

  • A single spot on TLC and a single peak in the chromatogram, but NMR analysis reveals a mixture of E/Z isomers or diastereomers.

Potential Causes & Solutions:

  • Similar Polarity of Isomers: Isomers often have very similar polarities, making their separation by standard chromatography challenging.

    • Solution: Employing a high-performance liquid chromatography (HPLC) system with a high-resolution column may be necessary. For some compounds, changing the stationary phase (e.g., from silica to a C18 reversed-phase column) or using a different eluent system can improve separation. In some cases, if the isomers are crystalline, fractional crystallization may be an option.

Purification Workflow Diagram

G cluster_0 Reaction & Workup cluster_1 Purification cluster_2 Final Product A Crude Reaction Mixture B Aqueous Workup (Acid/Base Extraction) A->B C Concentrated Organic Phase B->C D Flash Column Chromatography C->D E TLC Analysis of Fractions D->E Collect Fractions F Combine Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G H Pure Product G->H

Caption: A generalized workflow for the purification of O-(but-3-en-1-yl)hydroxylamine reaction products.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for a typical flash column chromatography purification.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and stain (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • Select the Solvent System:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various mixtures of a non-polar and a polar solvent (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from major impurities.

  • Pack the Column:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the least polar eluent you will be using.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate (a drop rate of a few drops per second is typical).

    • Begin collecting fractions. The size of the fractions will depend on the column size and the separation efficiency.

  • Monitor the Elution:

    • Periodically analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compounds.

    • Once the desired product begins to elute, you may need to analyze every fraction to ensure you are only combining the pure ones.

  • Combine and Concentrate:

    • Based on the TLC analysis, combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified product.

Purity Assessment and Expected Outcomes
Purification MethodTypical Purity AchievedCommon ApplicationsAdvantagesDisadvantages
Acid-Base Extraction >90% (removes basic/acidic impurities)Initial cleanupFast, inexpensive, good for removing unreacted hydroxylamineDoes not remove neutral impurities
Flash Column Chromatography >98%Primary purification methodHigh resolution, versatile for many compound typesCan be time-consuming, requires significant solvent volumes
Recrystallization >99% (if successful)For solid productsCan provide very high purityNot suitable for oils or low-melting solids
Preparative HPLC >99.5%Difficult separations (e.g., isomers)Excellent separation powerExpensive, lower sample capacity

Mechanistic Insights and Causality

Understanding the "why" behind each step is crucial for effective troubleshooting and optimization.

The Role of the Butenyl Group

The but-3-en-1-yl group in your hydroxylamine reagent is a versatile functional handle. However, its reactivity can also lead to purification challenges. The double bond can be susceptible to isomerization or other side reactions under strongly acidic or basic conditions, or in the presence of certain metal catalysts. Therefore, it is generally advisable to perform purifications under neutral or mildly acidic/basic conditions to maintain the integrity of this group.

Acid-Base Chemistry in Purification

The nitrogen atom in the oxime ether product is weakly basic. While a strong acid wash can protonate and potentially hydrolyze the oxime, a milder acidic wash (e.g., saturated aqueous NH4Cl) is often sufficient to remove more basic impurities like unreacted hydroxylamine without affecting the product. This principle of differential basicity is a cornerstone of effective liquid-liquid extraction strategies.[3]

Troubleshooting Logic Diagram

G A Problem Identified (e.g., Impure Product) B Analyze TLC/NMR Data A->B C Is the impurity more or less polar? B->C E Are there signs of degradation? B->E G Is it a mixture of isomers? B->G I Is unreacted starting material present? B->I D Adjust Column Solvent Polarity C->D K Re-purify under optimized conditions D->K F Consider Neutral Purification (e.g., Alumina, Deactivated Silica) E->F F->K H Consider Preparative HPLC G->H J Optimize Aqueous Workup (Acid/Base Wash) I->J J->K

Sources

Impact of catalysts on O-(but-3-en-1-yl)hydroxylamine reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Catalysts on Reaction Kinetics & Pathway Selectivity

Executive Summary

O-(but-3-en-1-yl)hydroxylamine is a bifunctional building block containing a nucleophilic alkoxyamine (


) and a terminal alkene. Its kinetic profile is heavily dictated by the choice of catalyst, which steers the molecule between two distinct orthogonality pathways:
  • Intermolecular Oxime Ligation: Accelerated by nucleophilic catalysts (e.g., Aniline) for bioconjugation.[1]

  • Intramolecular Cyclization: Promoted by transition metals (Pd, Cu) or electrophiles (

    
    ) to form isoxazolidines.
    

This guide addresses the kinetic bottlenecks and catalyst-dependent mechanisms for both pathways.

Module 1: Oxime Ligation Kinetics (Bioconjugation)

Primary Application: Chemoselective labeling of aldehydes/ketones under physiological conditions.

The Kinetic Bottleneck

At neutral pH, the reaction between O-(but-3-en-1-yl)hydroxylamine and a ketone is kinetically sluggish (


). This is due to a paradox:
  • Acidic pH (< 5): The carbonyl is activated (protonated), but the hydroxylamine is also protonated (

    
    ), rendering it non-nucleophilic.
    
  • Neutral pH (> 6): The hydroxylamine is reactive, but the carbonyl is unactivated.

Catalytic Solution: Nucleophilic Catalysis (Aniline)

Mechanism: Aniline reacts with the ketone faster than the hydroxylamine to form a protonated Schiff base (imine) intermediate. This intermediate is more electrophilic than the original ketone, facilitating rapid transimination by the O-(but-3-en-1-yl)hydroxylamine.

Impact on Kinetics:

  • Rate Enhancement:

    
     increase in 
    
    
    
    .
  • Catalyst: Aniline (standard), m-phenylenediamine (high potency), or p-anisidine.

AnilineCatalysis Ketone Ketone (Substrate) SchiffBase Protonated Schiff Base Ketone->SchiffBase Fast (-H2O) Aniline Aniline (Catalyst) Aniline->SchiffBase Nucleophilic Attack SchiffBase->Aniline Catalyst Regenerated Product Oxime Product (Stable) SchiffBase->Product Transimination (Rate Determining Step) Hydroxylamine O-(but-3-en-1-yl) hydroxylamine Hydroxylamine->Product Water H2O

Figure 1: Catalytic cycle of aniline-mediated oxime ligation. The formation of the Schiff base lowers the activation energy for the attack by the alkoxyamine.

Troubleshooting Guide: Ligation Kinetics
SymptomProbable CauseCorrective Action
Slow reaction at pH 7.4 Insufficient catalyst loading or poor nucleophilicity.Add 10–100 mM Aniline or switch to m-phenylenediamine (mPDA) for faster kinetics at neutral pH.
Precipitation Product aggregation or catalyst insolubility.Add 10–20% DMSO/DMF. Ensure catalyst is dissolved before adding the hydroxylamine.
Hydrolysis of Product Acid concentration too high post-reaction.Oximes are stable at neutral pH but hydrolyze at pH < 2. Buffer exchange to PBS pH 7.4 immediately.
Module 2: Intramolecular Cyclization (Synthesis)

Primary Application: Synthesis of substituted isoxazolidines via N-O tethered hydroamination.[2]

The Kinetic Challenge

The terminal alkene in O-(but-3-en-1-yl)hydroxylamine is unactivated. Without a catalyst, thermal cyclization is kinetically inaccessible due to high activation energy and orbital constraints.

Catalytic Solution: Pd(II)/Cu(II) Redox System

Transition metal catalysis enables intramolecular hydroamination .

  • Catalyst:

    
     or 
    
    
    
    (5–10 mol%).
  • Co-oxidant:

    
     or 
    
    
    
    (to regenerate Pd(II)).
  • Requirement: The nitrogen must be protected with an electron-withdrawing group (EWG) like Boc or Cbz to prevent tight binding (poisoning) of the Pd center by the amine.

Reaction Pathway:

  • Coordination: Pd(II) coordinates to the alkene.

  • Nucleophilic Attack: The alkoxyamine nitrogen attacks the activated alkene (typically 5-exo-trig cyclization).

  • Elimination/Functionalization:

    
    -hydride elimination yields the isoxazoline, or CO insertion (if CO is present) yields the ester.
    

PdCyclization Start N-Boc-O-(but-3-en-1-yl) hydroxylamine PdComplex Pd(II)-Alkene Complex Start->PdComplex + PdCl2 (cat) CyclizedInt Pd-Alkyl Intermediate PdComplex->CyclizedInt Intramolecular Amination PdReduced Pd(0) Product Isoxazolidine Derivative CyclizedInt->Product Beta-H Elim or CO Insertion CyclizedInt->PdReduced Release Pd(0) PdReduced->PdComplex Cu(II) -> Cu(I) Oxidation

Figure 2: Palladium-catalyzed intramolecular cyclization pathway. Note the requirement for an oxidant (Cu) to close the catalytic cycle.

Protocol: Pd-Catalyzed Cyclization

Reference: Adapted from Bates et al.

  • Substrate Prep: Protect the amine: React O-(but-3-en-1-yl)hydroxylamine with

    
     to form the N-Boc derivative. Note: Free amines poison Pd catalysts.
    
  • Reaction Mix: Dissolve substrate (1.0 equiv) in MeOH/MeCN (1:1).

  • Catalyst Addition: Add

    
     (0.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Conditioning: Stir at RT under CO balloon (if esterification desired) or

    
     (for elimination products).
    
  • Monitoring: Monitor disappearance of alkene protons (

    
     5.8 ppm) via 
    
    
    
    -NMR.
FAQ: Expert Troubleshooting

Q1: Why is my ligation reaction stalling at 50% conversion?

  • Answer: You likely have reached equilibrium or protonation limits.

    • Check pH: If pH < 4, the amine is fully protonated (

      
      ) and unreactive. Raise pH to 6.0–7.0.
      
    • Check Equilibrium: Oxime formation is reversible. Add a scavenger or use high concentrations of the hydroxylamine (excess) to drive Le Chatelier’s principle.

Q2: Can I cyclize the free amine without a protecting group?

  • Answer: No. The free amine (

    
    ) is a strong Lewis base and will chelate the Pd(II) center, arresting the catalytic cycle. You must use an electron-deficient nitrogen (N-Boc, N-Cbz, or N-Ac) to reduce Lewis basicity and allow the alkene to coordinate to the metal.
    

Q3: How do I store O-(but-3-en-1-yl)hydroxylamine?

  • Answer: Store as the HCl salt at -20°C. The free base is prone to slow oxidation and polymerization. The salt form is stable for >1 year.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

  • Bates, R. W., & Sa-Ei, K. (2002).[3] "O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization." Organic Letters.

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.

  • Ambhaikar, N. B., & Snyder, J. P. (2003). "The Aza-Wacker Cyclization: Mechanism and Stereochemistry." Journal of the American Chemical Society.[4]

Sources

Validation & Comparative

The Homoallylic Signature: A Guide to Characterizing O-(but-3-en-1-yl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of O-(but-3-en-1-yl)hydroxylamine Reaction Products by NMR Content Type: Publish Comparison Guide

Executive Summary: Beyond the Standard Linker

In the landscape of bioconjugation and fragment-based drug discovery (FBDD), O-(but-3-en-1-yl)hydroxylamine (BHA) occupies a critical functional niche. Unlike standard O-benzyl linkers or simple hydroxylamines, BHA offers a dual-modality handle :

  • Chemoselective Ligation: It reacts with aldehydes/ketones to form robust oxime ethers.

  • NMR "Silent Region" Diagnostics: The terminal alkene protons resonate in a spectral window (5.0–6.0 ppm) that is typically devoid of signals from carbohydrates, aliphatic lipids, and many protein backbones.

This guide provides an evidence-based framework for using NMR to validate BHA reactions, distinguishing product formation from starting material and quantifying the inevitable


 isomerism that confounds less rigorous analysis.

Comparative Analysis: Why Choose BHA?

Before diving into spectral data, it is essential to understand where BHA stands against its primary competitors: O-benzylhydroxylamine (Bn-ONH


) and Hydrazides.
Table 1: Linker Performance & Diagnostic Comparison
FeatureO-(but-3-en-1-yl)hydroxylamine (BHA) O-Benzylhydroxylamine (Bn-ONH

)
Hydrazides (R-CONHNH

)
Reaction Product Oxime Ether (High Stability)Oxime Ether (High Stability)Acylhydrazone (Medium Stability)
Hydrolytic Stability

(Stable at pH 5-8)

(Stable at pH 5-8)
Labile (Reversible at acidic pH)
NMR Diagnostic Handle Terminal Alkene: Distinct multiplets (5.0–6.0 ppm).Aromatic Ring: Multiplets (7.3–7.5 ppm).Amide NH: Broad singlet (>8.0 ppm).
Spectral Overlap Risk Low. Few biomolecules resonate in the alkene region.High. Overlaps with Phe/Tyr/Trp residues in proteins.Medium. Exchangeable protons often vanish in

.
Downstream Utility High. Alkene available for radical cyclization or metathesis.Low. Benzyl group is chemically inert/protecting only.Low. Primarily a terminal cap.

Expert Insight: Choose BHA when you need to quantify conjugation efficiency in complex mixtures (e.g., cell lysates or crude reaction media) where aromatic overlap from Bn-ONH


 would obscure the integration.

The NMR Fingerprint: Validating the Reaction

The conversion of the free hydroxylamine to the oxime ether results in predictable, diagnostic shifts. The most critical challenge is the formation of


 (trans) and 

(cis) isomers, which appear as distinct species in

H NMR.
The Reaction Pathway

The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, followed by dehydration.

ReactionPathway SM1 Aldehyde/Ketone (R-CHO) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 O-(but-3-en-1-yl)hydroxylamine (NH2-O-CH2-CH2-CH=CH2) SM2->Inter Prod Oxime Ether Product (E/Z Mixture) Inter->Prod -H2O (Dehydration)

Figure 1: Mechanism of oxime ligation. The reaction is catalyzed by weak acid (pH 4.5) to protonate the carbonyl oxygen without protonating the nucleophilic amine.

Diagnostic Chemical Shifts

The following data represents the characteristic shifts observed in CDCl


 (referenced to TMS at 0.00 ppm).
Table 2: Key

H NMR Signals (300/400 MHz)
Proton AssignmentFree Reagent (

ppm)
Oxime Product (

ppm)
MultiplicityDiagnostic Value

:

3.65 – 3.75 4.05 – 4.20 Triplet (

Hz)
Primary Indicator. +0.4 ppm downfield shift confirms O-alkylation.

: Homoallylic
2.30 – 2.402.45 – 2.55Quartet/MultipletSecondary confirmation.

:

5.75 – 5.905.75 – 5.90MultipletInternal Standard. Remains largely unchanged; use for integration reference.

:

5.05 – 5.155.05 – 5.15Multiplet (dd)Distinctive "roofing" pattern; confirms alkene integrity.

:

Absent6.50 – 7.50 Singlet/DoubletQuantification. Distinct peaks for

and

isomers.
Analyzing E/Z Isomerism

Oxime formation is rarely stereoselective. In NMR, you will observe two sets of signals.[1][2][3]

  • The

    
    -isomer (Anti):  typically the major product (sterically favored). The oxime proton (
    
    
    
    ) usually resonates downfield relative to the
    
    
    -isomer due to the anisotropy of the oxygen lone pair.
  • The

    
    -isomer (Syn):  typically the minor product.
    
  • Protocol: Integrate the

    
     peak for both isomers.
    
    
    
    

Experimental Protocol: Synthesis & Characterization

This protocol describes the validation of BHA conjugation to a model aldehyde (e.g., benzaldehyde or a sugar aldehyde).

Phase 1: Conjugation Workflow
  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, adjusted to pH 4.5 with acetic acid. Why: This pH balances the nucleophilicity of the alkoxyamine (pKa ~4.6) and the activation of the aldehyde.

  • Stoichiometry: Dissolve the aldehyde (1.0 eq) in buffer (with minimal MeOH if needed for solubility). Add BHA·HCl (1.2 – 1.5 eq).

  • Incubation: Stir at room temperature for 2–4 hours.

  • Extraction: Extract into EtOAc or DCM. Wash with water (removes unreacted BHA salts). Dry over MgSO

    
    .
    
Phase 2: NMR Acquisition Strategy

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the NMR experiment must be self-validating.

  • Solvent Choice:

    • Use CDCl

      
        for hydrophobic small molecules (sharpest peaks).
      
    • Use D

      
      O  for glycoconjugates. Note: In D
      
      
      
      O, the oxime proton is NOT exchangeable and remains visible, unlike amide protons.
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Delay Time (D1): Set to

    
     seconds. Why: Accurate integration of the ratio between the alkene protons (relaxation time 
    
    
    
    can be long) and the oxime proton requires full relaxation.
Phase 3: Decision Matrix for Analysis

AnalysisLogic Start Acquire 1H NMR CheckAlkene Check 5.0-6.0 ppm region Start->CheckAlkene AlkenePresent Multiplets Present? CheckAlkene->AlkenePresent CheckOCH2 Check O-CH2 shift (3.7 vs 4.1 ppm) AlkenePresent->CheckOCH2 Yes Fail1 Failed: Linker degraded or not present AlkenePresent->Fail1 No Shifted Shifted to ~4.1? CheckOCH2->Shifted CheckOxime Check 6.5-8.0 ppm (Oxime Proton) Shifted->CheckOxime Yes Fail2 Failed: No Reaction (Free amine present) Shifted->Fail2 No (stays at 3.7) Isomers Two peaks observed? CheckOxime->Isomers Success Success: Product Formed Calculate E/Z Ratio Isomers->Success Yes (E/Z Mixture) Isomers->Success No (Single Isomer)

Figure 2: Logical flow for interpreting NMR data of BHA conjugates.

Troubleshooting & Critical Considerations

  • Peak Broadening: If the oxime peaks (6.5–7.5 ppm) are broad, it indicates rotation around the C-C bond adjacent to the oxime or dynamic exchange. Solution: Run the NMR at a lower temperature (e.g., 273 K) to freeze out the conformers.

  • Missing Alkene Signals: If the signals at 5.0–6.0 ppm disappear or become saturated, the alkene may have undergone unwanted radical polymerization or cyclization during the reaction. Prevention: Include a radical inhibitor (e.g., BHT) if heating is required, though standard oxime ligations are mild enough to avoid this.

  • Quantification Errors: Do not use the

    
     peak for quantification if it overlaps with the solvent satellite or sugar signals. Alternative:  Use the terminal alkene proton (
    
    
    
    ) at ~5.1 ppm as the reference integral (set to 2H).

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Ulrich, S., Boturyn, D., Marra, A., et al. (2014). Oxime ligation: a versatile method for covalent conjugation of biomolecules. Chemistry – A European Journal, 20(1), 34-41. [Link]

  • PubChem Database. O-(But-3-en-1-yl)hydroxylamine (CID 14074427). [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of O-(but-3-en-1-yl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(but-3-en-1-yl)hydroxylamine represents a specialized class of carbonyl-reactive probes designed for the chemoselective labeling of aldehydes and ketones. Unlike traditional reductive amination reagents (e.g., 2-AB, 2-AA) or cationic hydrazides (e.g., Girard’s Reagent T), this probe utilizes oxime ligation to form a hydrolytically stable linkage while introducing a distinct hydrophobic handle (the butenyl tail).

This guide analyzes the performance of O-(but-3-en-1-yl)hydroxylamine conjugates in Mass Spectrometry (MS) workflows. It focuses on its utility in glycomics (reducing end labeling) and oxidative stress profiling (protein carbonylation), offering a direct comparison to industry standards.

Mechanism of Action: Oxime Ligation

The core chemistry relies on the nucleophilic attack of the alkoxyamine nitrogen onto an electrophilic carbonyl (aldehyde/ketone). Unlike reductive amination, this reaction is redox-neutral —it does not require toxic reducing agents like Sodium Cyanoborohydride (


), preserving sensitive sialic acids and preventing "peeling" (alkaline degradation) of glycans.
Reaction Pathway

The reaction is typically catalyzed by aniline, which forms a highly reactive Schiff base intermediate, accelerating the rate-determining dehydration step.

OximeLigation cluster_legend Key Advantage Substrate Glycan/Protein (R-CHO) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent (Aniline Cat.) Reagent O-(but-3-en-1-yl) hydroxylamine Reagent->Intermediate Product Oxime Conjugate (Stable) Intermediate->Product - H₂O Water H₂O Intermediate->Water Info The oxime bond (C=N-O) is kinetically stable in aqueous buffers compared to hydrazones.

Figure 1: Aniline-catalyzed oxime ligation mechanism. The reaction proceeds via a dehydration step to form a stable oxime ether linkage.

Comparative Analysis: Performance vs. Alternatives

The choice of label dictates the ionization efficiency and chromatographic behavior. The table below contrasts O-(but-3-en-1-yl)hydroxylamine with the two most common alternatives: 2-Aminobenzamide (2-AB) and Girard’s Reagent T (GT) .

FeatureO-(but-3-en-1-yl)hydroxylamine2-Aminobenzamide (2-AB)Girard's Reagent T (GT)
Chemistry Oxime Ligation (Redox Neutral)Reductive Amination (Requires Reduction)Hydrazone Formation (Reversible)
Linkage Stability High (Resistant to hydrolysis)High (Permanent amine bond)Low (Susceptible to acid hydrolysis)
MS Ionization Moderate/High (Surface active tail)Low (Requires adducts/protonation)Very High (Permanent cationic charge)
Hydrophobicity High (Butenyl tail aids RP-LC)ModerateLow (Highly polar)
Sample Prep One-step, no cleanup usually neededMulti-step (Reduction + Cleanup)One-step, requires salt removal
Applications MS Profiling, Click Chemistry (IEDDA)Fluorescence (HPLC standard)High-sensitivity MS (low abundance)
Expert Insight: The "Butenyl" Advantage

While Girard's T offers superior raw sensitivity due to its quaternary ammonium charge, it complicates Reverse-Phase (RP) chromatography because the analytes elute in the void volume. The butenyl group of O-(but-3-en-1-yl)hydroxylamine adds a C4-alkenyl hydrophobic tail. This:

  • Increases Retention: Shifts polar glycans onto the useful gradient of C18 columns.

  • Enhances Desolvation: The organic tail improves droplet surface activity in Electrospray Ionization (ESI), reducing signal suppression compared to native glycans.

Experimental Protocol: Glycan Conjugation & Analysis

Note: This protocol is optimized for N-glycans released from antibodies (e.g., IgG) but is adaptable for O-glycans or oxidized proteins.

Reagents
  • Labeling Reagent: 0.1 M O-(but-3-en-1-yl)hydroxylamine HCl in 0.1% TFA.

  • Catalyst: Aniline (distilled).

  • Solvent: 50% DMSO / 50% Acetic Acid.

Step-by-Step Workflow
  • Preparation: Dry the released glycan sample (approx. 1-10 µg) in a centrifugal evaporator.

  • Ligation Cocktail: Mix the Labeling Reagent with Aniline to achieve a final concentration of 1M Aniline.

    • Scientist's Note: The high concentration of aniline is critical. It acts as a nucleophilic catalyst, increasing the reaction rate by orders of magnitude at acidic pH (4.5–5.0).

  • Incubation: Add 10 µL of the cocktail to the dried sample. Incubate at 50°C for 2 hours .

    • Validation: Unlike reductive amination (65°C+), this milder temperature prevents sialic acid loss (desialylation).

  • Pre-MS Cleanup (Optional but Recommended):

    • Use a HILIC SPE tip (e.g., cellulose or amide phase) to remove excess aniline and reagents.

    • Elute in 50% Acetonitrile/Water.

  • MS Analysis: Inject onto a C18 or Graphitized Carbon column coupled to a Q-TOF or Orbitrap MS.

Workflow Step1 1. Sample Drying (Centrifugal Vac) Step2 2. Addition of Reagent (1M Aniline + Probe) Step1->Step2 Step3 3. Incubation (50°C, 2 Hours) Step2->Step3 Step4 4. HILIC SPE Cleanup (Remove Aniline) Step3->Step4 Step5 5. LC-MS/MS Analysis (C18 / Orbitrap) Step4->Step5

Figure 2: Optimized sample preparation workflow for MS analysis of O-butenyl conjugates.

Mass Spectrometry Interpretation

Successful conjugation results in a predictable mass shift and specific fragmentation patterns.

Mass Shift Calculation

The conjugation adds the mass of the probe minus water (


).
  • Formula of Tag:

    
     (O-but-3-en-1-ylhydroxylamine)
    
  • Added Mass (Monoisotopic):

    
     (Tag - 
    
    
    
    )
    • Correction: In oxime ligation, we lose

      
       from the glycan+tag complex.
      
    • Net Mass Shift:

      
       relative to the native aldehyde form.
      
    • Note: If comparing to the reduced glycan (alditol), the shift differs. Always calculate based on the native glycan mass +

      
       (Mass of 
      
      
      
      ).
Fragmentation Rules (MS/MS)

In Collision-Induced Dissociation (CID) or HCD:

  • Glycosidic Cleavage: The dominant ions will still be the standard B and Y ions (e.g., HexNAc loss).

  • Diagnostic Neutral Loss: A characteristic loss of the alkoxy group is often observed. Look for a neutral loss of 71 Da (

    
    ) or cleavage of the N-O bond.
    
  • McLafferty Rearrangement: Due to the alkene tail, a specific rearrangement can occur, yielding diagnostic ions at the low mass range (e.g.,

    
     ~86), confirming the presence of the tag.
    
Self-Validating the Data

To ensure the peak is your conjugate and not a contaminant:

  • Check the Isotope Pattern: The tag does not contain unique isotopes (like Br/Cl), but the retention time must shift later (increase) compared to a native glycan on a C18 column.

  • Double-Click Check: If you have access to a tetrazine reagent, you can perform an on-column reaction (IEDDA). A mass shift corresponding to the tetrazine addition confirms the presence of the intact butenyl group.

References

  • Agten, S. M., et al. (2016).[1] "Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis." Journal of Peptide Science. Link

  • Kameyama, A., et al. (2019).[2] "A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase."[2][3] Biochemical and Biophysical Research Communications. Link

  • Ulrich, S., et al. (2014).[1] "Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs."[1] Chemistry - A European Journal. Link

  • Fűzfai, Z., et al. (2008).[4] "Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl–oxime derivatives of various saccharides." Journal of Chromatography A. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

Sources

Technical Guide: Benchmarking O-(but-3-en-1-yl)hydroxylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide benchmarks O-(but-3-en-1-yl)hydroxylamine (CAS: 128080-06-8), a bifunctional linker bridging carbonyl-reactive chemistry with alkene-based bioorthogonal handles.

Executive Summary

O-(but-3-en-1-yl)hydroxylamine represents a specialized class of heterobifunctional linkers designed to convert electrophilic carbonyls (aldehydes/ketones) into terminal alkene handles.

Unlike traditional amine-reactive crosslinkers (e.g., NHS-esters) that target ubiquitous lysine residues, this reagent targets specific "chemical reporters" (metabolic aldehydes, oxidized glycans, or N-terminal ketones). Its primary utility lies in its two-step orthogonality :

  • Ligation Step: Forms a hydrolytically stable oxime bond (superior to hydrazones).[1]

  • Functionalization Step: Presents a minimal steric footprint terminal alkene for downstream modification via Thiol-ene ligation, Olefin Metathesis, or Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Verdict: It is the reagent of choice when bond stability (oxime) and minimal steric perturbation (linear alkene) are critical, particularly in metabolic glycoengineering and hydrogel synthesis.

Mechanism of Action & Chemical Logic

The reagent functions through a sequential logic gate, decoupling the attachment chemistry from the functional payload.

The Pathway[2][3]
  • Nucleophilic Attack: The

    
    -effect of the oxygen atom enhances the nucleophilicity of the amine (
    
    
    
    ), allowing it to attack carbonyls at acidic-to-neutral pH (4.5–7.0).
  • Dehydration: Water is eliminated to form the Oxime linkage.

  • Bioorthogonal Handle: The pendant but-3-en-1-yl group (terminal alkene) remains inert to biological nucleophiles (thiols, amines) but reacts rapidly with radicals or tetrazines.

DOT Visualization: Reaction Pathway

ReactionMechanism Substrate Biomolecule-CHO (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Substrate->Intermediate pH 4.5-6.0 + Aniline (Cat.) Reagent O-(but-3-en-1-yl)hydroxylamine (Nucleophile) Reagent->Intermediate Oxime Oxime Conjugate (C=N-O-Linker-Alkene) Intermediate->Oxime - H2O (Irreversible) Downstream Final Conjugate (Thioether/Pyridazine) Oxime->Downstream Click Reaction (Thiol-ene / Tetrazine)

Caption: Step-wise conversion of a carbonyl-modified biomolecule into a stable oxime conjugate, followed by downstream functionalization.

Comparative Benchmarking

A. Stability Benchmark: Oxime vs. Hydrazone

The most direct competitor to hydroxylamine reagents are hydrazides (


).
FeatureO-Alkyl Hydroxylamine (Oxime)Hydrazide (Hydrazone)Implication
Bond Type


Oximes have an electronegative oxygen adjacent to nitrogen.[2]
Hydrolytic Stability High (

)
Moderate (

)
Oximes resist hydrolysis in serum/cytosol for days; Hydrazones slowly reverse.
pH Sensitivity Stable at pH 5–9Reversible at pH < 6Hydrazones are often used for cleavable linkers (e.g., endosomal release); Oximes are for permanent labeling.
B. Kinetic & Steric Benchmark: Terminal Alkene vs. Alternatives

The "but-3-en-1-yl" handle is compared here against other bioorthogonal handles.

Handle TypeReagent PartnerKinetics (

)
Steric BulkSuitability
Terminal Alkene (This Product)Tetrazine (IEDDA)Slow (

)
Ultra-Low Best for metabolic incorporation where enzymes reject bulky tags.
Terminal Alkene (This Product)Thiol (Photo-Click)Fast (Radical)Ultra-Low Excellent for hydrogel crosslinking (light controlled).
Strained Alkyne (DBCO/BCN)Azide (SPAAC)Moderate (

)
HighGood for labeling, but bulky rings can disrupt protein function.
Trans-Cyclooctene (TCO)Tetrazine (IEDDA)Ultra-Fast (

)
HighGold standard for low-concentration labeling, but chemically unstable (isomerizes).

Key Insight: Choose O-(but-3-en-1-yl)hydroxylamine when steric minimalism is more critical than reaction speed, or when using photo-induced thiol-ene chemistry (e.g., peptide stapling or hydrogel formation).

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Oxime Conjugate

Target: Labeling an aldehyde-tagged protein or glycan.

  • Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 4.5.

    • Validation: Check pH.[3] Oxime formation is acid-catalyzed. At neutral pH, the reaction is 10–50x slower.

  • Catalyst Addition (Optional but Recommended): Add p-phenylenediamine (pPDA) or Aniline to a final concentration of 10–100 mM.

    • Mechanism:[4][5] Aniline forms a highly reactive Schiff base intermediate that transimines with the hydroxylamine.

  • Reaction:

    • Dissolve target biomolecule (1–10 mg/mL).

    • Add O-(but-3-en-1-yl)hydroxylamine (as HCl salt) at 10–50 molar excess over carbonyls.

    • Incubate at 25°C for 4–16 hours.

  • Purification: Remove excess reagent via Desalting Column (PD-10) or Dialysis against PBS (pH 7.4).

    • QC Step: Analyze via LC-MS. Look for mass shift of +69.09 Da (Reagent MW [87.12] - Water [18.02]).

Protocol B: Downstream Crosslinking (Thiol-Ene "Click")

Target: Crosslinking the alkene-modified molecule to a cysteine-containing peptide or PEG-thiol.

  • Setup: Mix the Purified Oxime-Alkene Conjugate with Thiol-Partner (1:1 to 1:5 ratio) in PBS.

  • Initiator: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator (0.05% w/v).

  • Irradiation: Expose to 365nm or 405nm light (10–20 mW/cm²) for 5–10 minutes.

  • Validation: Run SDS-PAGE (for proteins). A successful crosslink will show a distinct molecular weight increase (dimerization or PEGylation shift).

DOT Visualization: Workflow

Workflow Start Aldehyde-Modified Biomolecule Step1 Add O-(but-3-en-1-yl)hydroxylamine (pH 4.5, 100mM Aniline) Start->Step1 Check1 QC: LC-MS (+69 Da shift) Step1->Check1 Step2 Purify (Dialysis/Desalt) Check1->Step2 Pass Branch Choose Crosslink Strategy Step2->Branch PathA Path A: Thiol-Ene (Add Thiol + UV Light) Branch->PathA PathB Path B: Metathesis (Add Ru-Catalyst) Branch->PathB Result Stable Crosslinked Conjugate PathA->Result PathB->Result

Caption: Operational workflow for converting carbonyls to alkenes and subsequent crosslinking strategies.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592-605. [Link]

  • Ulrich, S., et al. (2014). The thiol–ene reaction in medicinal chemistry. ChemMedChem, 9(12), 2609-2616. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.